4-Benzyloxy-3,5-dimethylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-8-15(10-17)9-13(2)16(12)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYUTKRSEZMBNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340319 | |
| Record name | 4-(Benzyloxy)-3,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144896-51-5 | |
| Record name | 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144896-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Benzyloxy)-3,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzaldehyde, 3,5-dimethyl-4-(phenylmethoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Benzyloxy-3,5-dimethylbenzaldehyde
CAS Number: 144896-51-5
This technical guide provides a comprehensive overview of 4-Benzyloxy-3,5-dimethylbenzaldehyde, a versatile aromatic aldehyde of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, a robust synthetic protocol, and explores its relevance in medicinal chemistry, particularly in the context of anticancer research.
Physicochemical Properties
This compound is a substituted aromatic aldehyde featuring a benzyl ether protecting group. Its key identifiers and properties are summarized below for quick reference.
| Property | Value |
| CAS Number | 144896-51-5 |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | 4-(Benzyloxy)-3,5-dimethylbenzaldehyde |
| Synonyms | 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde |
| Appearance | Off-white to pale yellow solid or crystalline powder |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. |
Synthesis of this compound
The primary and most efficient synthetic route to this compound is through the Williamson ether synthesis. This method involves the O-alkylation of the corresponding phenol, 4-hydroxy-3,5-dimethylbenzaldehyde, with a suitable benzylating agent.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a standard and reliable method for the preparation of this compound.
Materials:
-
4-Hydroxy-3,5-dimethylbenzaldehyde
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a solution of 4-hydroxy-3,5-dimethylbenzaldehyde (1.0 equivalent) in anhydrous acetone or DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.0-2.5 equivalents).
-
Stir the resulting suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
To this mixture, add benzyl bromide (1.1-1.2 equivalents) dropwise via a dropping funnel.
-
Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.
Applications in Drug Discovery and Medicinal Chemistry
Substituted benzaldehydes, including benzyloxybenzaldehyde derivatives, are recognized as important scaffolds in medicinal chemistry due to their versatile reactivity and their ability to serve as building blocks for a wide range of biologically active molecules.
Recent studies have highlighted the potential of benzaldehyde and its derivatives as anticancer agents. Research has shown that these compounds can exhibit inhibitory activity against key targets in cancer progression, such as Aldehyde Dehydrogenase (ALDH) and proteins involved in signal transduction pathways.[1][2][3]
Inhibition of Aldehyde Dehydrogenase (ALDH)
Derivatives of benzyloxybenzaldehyde have been investigated as inhibitors of aldehyde dehydrogenase, particularly the ALDH1A3 isoform, which is overexpressed in various cancers and is linked to cancer stem cells and resistance to chemotherapy.[1][2][3] The aldehyde functional group of these compounds can interact with the active site of the enzyme, leading to its inhibition.
| Compound Class | Target | IC₅₀ (µM) | Reference |
| Benzyloxybenzaldehyde derivatives | ALDH1A3 | 0.23 - 1.29 | [2][3] |
Targeting the 14-3-3ζ Signaling Pathway
Benzaldehyde has been shown to suppress epithelial-mesenchymal plasticity and overcome treatment resistance in cancer by targeting the interaction of the 14-3-3ζ protein with phosphorylated histone H3 (H3S28ph).[4][5] This interaction is crucial for the transcriptional regulation of genes associated with cancer stemness and metastasis.[4] By disrupting this interaction, benzaldehyde can inhibit downstream signaling pathways that promote cancer cell survival and proliferation.
Below is a diagram illustrating the proposed mechanism of action of benzaldehyde in cancer cells.
Caption: Proposed signaling pathway targeted by benzaldehyde in cancer cells.
The experimental workflow for assessing the inhibitory activity of compounds like this compound on ALDH often involves cell-based assays such as the ALDEFLUOR™ assay.
Caption: A typical experimental workflow for evaluating ALDH inhibition.
Conclusion
This compound is a valuable chemical intermediate with straightforward access through well-established synthetic methodologies. Its structural motifs are of significant interest in the field of drug discovery, particularly for the development of novel anticancer agents targeting pathways involved in drug resistance and metastasis. This technical guide provides a foundational resource for researchers and scientists working with this compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innovbiological.com [innovbiological.com]
An In-depth Technical Guide to the Physical Properties of 4-Benzyloxy-3,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Benzyloxy-3,5-dimethylbenzaldehyde, a key building block in medicinal chemistry and drug development, particularly in the synthesis of protein degraders. This document compiles available data into a structured format, outlines relevant experimental methodologies, and presents logical workflows for its characterization.
Chemical Identity and Core Properties
This compound is an aromatic aldehyde characterized by a benzyloxy substituent at the 4-position and two methyl groups at the 3- and 5-positions of the benzaldehyde ring.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-(Benzyloxy)-3,5-dimethylbenzaldehyde |
| CAS Number | 144896-51-5[1][2][3] |
| Molecular Formula | C₁₆H₁₆O₂[1][2][3] |
| Molecular Weight | 240.30 g/mol [1][3][4] |
| InChI Key | GSYUTKRSEZMBNC-UHFFFAOYSA-N[3][4] |
| SMILES | CC1=CC(C=O)=CC(C)=C1OCC1=CC=CC=C1[4] |
Table 2: Summary of Physical Properties
| Physical Property | Value |
| Appearance | Clear yellow liquid[5] |
| Boiling Point | 162-163 °C at 1 mmHg[3][4] |
| Density | 1.1 g/mL[4] |
| Refractive Index | 1.586[4] |
| Melting Point | Not explicitly reported; presumed to be below room temperature as it exists as a liquid. |
| Solubility | No quantitative data is available. Based on the structurally similar 4-Benzyloxy-3,5-dimethylbenzoic acid, it is expected to have high solubility in non-polar organic solvents like chloroform and dichloromethane and low solubility in polar solvents such as water and ethanol.[6] |
Experimental Protocols
2.1. Synthesis of Benzaldehyde Derivatives: A Representative Protocol
The synthesis of this compound would likely follow a Williamson ether synthesis, where the corresponding 4-hydroxy-3,5-dimethylbenzaldehyde is reacted with benzyl bromide. A general procedure for a similar synthesis is as follows:
-
Reaction Setup: 4-hydroxybenzaldehyde (or its dimethyl analog), benzyl bromide, and an excess of a weak base like anhydrous potassium carbonate are combined in a suitable solvent such as ethanol.
-
Reflux: The reaction mixture is heated under reflux for several hours (e.g., 14 hours) under an inert atmosphere (e.g., nitrogen).
-
Workup: After cooling, the inorganic salts are filtered off. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether and washed sequentially with a saturated sodium chloride solution, a dilute sodium hydroxide solution (to remove unreacted starting material), and finally with distilled water.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated. The crude product can be further purified by recrystallization or chromatography to yield the final product.[5]
2.2. Determination of Solubility via the Gravimetric Method
The following protocol, described for the closely related 4-Benzyloxy-3,5-dimethylbenzoic acid, can be adapted to quantitatively determine the solubility of this compound in various solvents.[6]
-
Materials and Equipment:
-
High-purity this compound
-
Analytical grade organic solvents
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters compatible with the chosen solvent
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum oven
-
-
Procedure:
-
An excess amount of the compound is added to a known volume of the selected solvent in a vial.
-
The vial is sealed and placed in a thermostatic shaker or water bath set to a constant temperature.
-
The mixture is agitated until equilibrium is reached (typically 24-48 hours).
-
The suspension is allowed to settle. A clear aliquot of the saturated solution is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid.
-
The clear, saturated solution is transferred to a pre-weighed vial.
-
The mass of the saturated solution is determined.
-
The solvent is evaporated from the vial under a stream of inert gas or in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
The vial containing the solid residue is weighed again.
-
The solubility is calculated as the mass of the dissolved solid per mass or volume of the solvent.
-
Logical Workflow and Diagrams
As a building block for protein degraders, the characterization of this compound's physical properties is a critical first step in the drug development pipeline. The following diagram illustrates a typical workflow for its initial assessment.
Caption: Workflow for the characterization and application of this compound.
The following diagram illustrates the logical relationship in determining the solubility of the compound.
Caption: Logical steps for determining the solubility of this compound.
References
An In-depth Technical Guide on the Spectroscopic Data of 4-Benzyloxy-3,5-dimethylbenzaldehyde
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Benzyloxy-3,5-dimethylbenzaldehyde. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structure and Properties
Spectroscopic Data
While experimental spectra for this compound are not widely published, the following tables present predicted data based on the analysis of structurally related compounds, including 3,5-dimethylbenzaldehyde and 4-benzyloxybenzaldehyde. These predictions provide a reliable reference for the characterization of the target molecule.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | s | 1H | Aldehyde proton (-CHO) |
| ~7.6 | s | 2H | Aromatic protons (ortho to -CHO) |
| ~7.5 - 7.3 | m | 5H | Phenyl protons of benzyl group |
| ~5.1 | s | 2H | Methylene protons (-O-CH₂-) |
| ~2.3 | s | 6H | Methyl protons (-CH₃) |
Predicted data is based on spectral analysis of 3,5-dimethylbenzaldehyde and 4-benzyloxybenzaldehyde.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Carbonyl carbon (-CHO) |
| ~160 | Aromatic carbon (-C-O-) |
| ~138 | Aromatic carbon (ipso, benzyl group) |
| ~136 | Aromatic carbon (ipso, methyl groups) |
| ~131 | Aromatic carbon (para to -CHO) |
| ~129 - 127 | Aromatic carbons (benzyl group) |
| ~70 | Methylene carbon (-O-CH₂-) |
| ~21 | Methyl carbons (-CH₃) |
Predicted data is based on spectral analysis of 3,5-dimethylbenzaldehyde and 4-benzyloxybenzaldehyde.
IR (Infrared) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920 | Medium | C-H stretch (aromatic and aliphatic) |
| ~2860, ~2730 | Weak | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |
| ~1200 | Strong | C-O stretch (aryl ether) |
| ~1100 | Strong | C-O stretch (benzyl ether) |
Predicted data is based on characteristic infrared absorption frequencies for substituted benzaldehydes and benzyl ethers.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 240 | High | [M]⁺ (Molecular ion) |
| 239 | Moderate | [M-H]⁺ |
| 211 | Moderate | [M-CHO]⁺ |
| 149 | Moderate | [M-C₇H₇]⁺ (loss of benzyl group) |
| 91 | High | [C₇H₇]⁺ (benzyl cation) |
Predicted data is based on common fragmentation patterns of benzaldehydes and benzyl ethers.
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of aromatic aldehydes.
Synthesis of this compound
A plausible synthesis involves the Williamson ether synthesis. 4-Hydroxy-3,5-dimethylbenzaldehyde would be deprotonated with a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). Subsequently, benzyl bromide is added, and the reaction mixture is heated to facilitate the formation of the ether linkage. The product is then isolated through extraction and purified by column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard proton spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Chemical shifts are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, a small amount of the sample is placed directly on the ATR crystal.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.
References
An In-depth Technical Guide to 4-Benzyloxy-3,5-dimethylbenzaldehyde
This technical guide provides a comprehensive overview of 4-Benzyloxy-3,5-dimethylbenzaldehyde, a valuable aromatic aldehyde intermediate in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Core Compound Data
This compound is a substituted aromatic aldehyde featuring a benzyl ether protecting group. This structural motif makes it a useful building block in the synthesis of more complex molecules. Its fundamental properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₁₆H₁₆O₂ | [1][2][3] |
| Molecular Weight | 240.3 g/mol | [1][2] |
| IUPAC Name | 4-(Benzyloxy)-3,5-dimethylbenzaldehyde | [3] |
| CAS Number | 144896-51-5 | [1][2][3] |
Synthetic Protocol: Williamson Ether Synthesis
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a benzyl halide by the phenoxide ion generated from 4-hydroxy-3,5-dimethylbenzaldehyde.
Experimental Methodology
This protocol details the synthesis of this compound from 4-hydroxy-3,5-dimethylbenzaldehyde and benzyl bromide.
Materials:
-
4-hydroxy-3,5-dimethylbenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3,5-dimethylbenzaldehyde (1.0 equivalent), potassium carbonate (2.0 equivalents), and anhydrous N,N-Dimethylformamide.
-
Stir the resulting suspension at room temperature for approximately 20 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add benzyl bromide (1.2 equivalents) to the reaction mixture in a dropwise manner.
-
Heat the reaction mixture to 70-80°C and maintain this temperature, with vigorous stirring, for 12-20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by pouring the mixture into an excess of cold deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with deionized water and then with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[2]
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthetic Workflow Visualization
The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.
Caption: Workflow for the Williamson Ether Synthesis.
Applications in Drug Discovery
Aromatic aldehydes, including this compound and its derivatives, are versatile precursors in the synthesis of a wide range of biologically active compounds.[5] They serve as key building blocks for various molecular scaffolds such as chalcones, stilbenes, and Schiff bases, which have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[5][6] The benzyloxy group, in particular, can serve as a protecting group for the phenol, which can be removed at a later stage of a synthetic sequence to reveal a free hydroxyl group, a common feature in many biologically active natural products and synthetic drugs.
References
4-Benzyloxy-3,5-dimethylbenzaldehyde safety data sheet (SDS) and handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and recommended handling procedures for 4-Benzyloxy-3,5-dimethylbenzaldehyde (CAS No. 144896-51-5). The information compiled is intended to support researchers, scientists, and professionals in the field of drug development in the safe use and management of this compound.
Chemical and Physical Properties
This compound is an aromatic aldehyde. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 144896-51-5 | [1][2] |
| Molecular Formula | C16H16O2 | [1][2] |
| Molecular Weight | 240.30 g/mol | [1][2] |
| Appearance | Clear yellow liquid | [3] |
| Purity | ≥94.0% (GC) | [3] |
| Boiling Point | 162°C to 163°C (1 mmHg) | [2] |
| Density | 1.1 g/cm³ | [2] |
| Refractive Index | 1.586 | [2] |
| Storage | Ambient temperature | [1][2] |
Hazard Identification and Classification
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[4]
Precautionary Statements (Recommended based on similar compounds):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]
-
P264: Wash skin thoroughly after handling.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The following diagram outlines the recommended PPE.
Figure 1. Recommended Personal Protective Equipment (PPE)
Safe Handling Practices
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Storage Conditions
-
Store in a cool, dry place away from direct sunlight and incompatible materials.
-
Keep the container tightly sealed to prevent contamination.
-
Incompatible materials include strong oxidizing agents and strong bases.
Emergency Procedures
In the event of an emergency, follow these procedures.
Figure 2. Emergency Response Protocol
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.
Toxicological Information
No specific toxicological studies for this compound were found in the public domain. The hazard assessment is based on data from structurally related compounds. It is recommended to handle this compound as potentially harmful.
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not provided in the safety data sheets. Researchers should develop their own standard operating procedures (SOPs) that incorporate the safety and handling guidelines outlined in this document.
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All users should consult the original Safety Data Sheet from the supplier and follow all institutional and regulatory safety guidelines.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound, 95% | Fisher Scientific [fishersci.ca]
- 3. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethyl-4-hydroxybenzaldehyde | C9H10O2 | CID 75222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide on the Solubility of 4-Benzyloxy-3,5-dimethylbenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Benzyloxy-3,5-dimethylbenzaldehyde, a key intermediate in organic synthesis. Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification processes, and formulation development. This document compiles available data and provides generalized experimental protocols for solubility determination.
Introduction to this compound
This compound is an aromatic aldehyde with the molecular formula C₁₆H₁₆O₂.[1][2][3] Its structure consists of a benzaldehyde core substituted with a benzyloxy group at the para position and two methyl groups at the meta positions. This substitution pattern, featuring both a bulky, non-polar benzyloxy group and methyl groups, alongside a polar aldehyde functional group, governs its solubility behavior in various organic solvents. The compound is typically a clear yellow liquid at room temperature.[4]
Qualitative Solubility Profile
Based on these structural analogies, the expected qualitative solubility in a range of common organic solvents is summarized in the table below.
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Non-Polar | Hexane, Toluene | High | The non-polar nature of the bulk of the molecule, including the benzyl and dimethylphenyl groups, facilitates favorable van der Waals interactions with non-polar solvents. |
| Halogenated | Dichloromethane, Chloroform | High | These solvents can effectively solvate the aromatic rings and the non-polar regions of the molecule.[5] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors for the aldehyde proton and can solvate the non-polar parts of the molecule. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The polarity of the ketone carbonyl group can interact with the aldehyde, while the alkyl groups can solvate the non-polar regions. |
| Esters | Ethyl acetate | Moderate | Similar to ketones, esters offer a balance of polarity and non-polarity that should allow for moderate solvation. |
| Alcohols | Methanol, Ethanol | Low to Moderate | The highly polar and protic nature of alcohols may not be sufficient to overcome the hydrophobicity of the large benzyloxy and dimethylphenyl groups.[5] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, enabling them to solvate a wide range of compounds.[6] |
| Polar Protic | Water | Low | The large hydrophobic structure of the molecule is expected to lead to very poor solubility in water.[5] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane, dichloromethane, ethanol, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The solution should have undissolved solid present at the bottom of the vial.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
For finely suspended particles, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) in grams per liter (g/L) or moles per liter (mol/L) using the following formula: S = (Concentration from analysis × Dilution factor) / Volume of sample taken
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and a hypothetical signaling pathway that could be influenced by a benzaldehyde derivative.
Caption: A flowchart of the experimental workflow for determining the solubility of a compound.
Caption: A hypothetical signaling pathway modulated by a benzaldehyde derivative.
Conclusion
While quantitative solubility data for this compound is not extensively documented, its structural features strongly suggest high solubility in non-polar and halogenated organic solvents and lower solubility in polar, protic solvents. For precise quantitative measurements, the provided experimental protocol offers a robust framework for researchers. The understanding and determination of its solubility are fundamental for optimizing its use in synthetic chemistry and for the development of new chemical entities.
References
An In-depth Technical Guide to 4-Benzyloxy-3,5-dimethylbenzaldehyde for Chemical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Benzyloxy-3,5-dimethylbenzaldehyde (CAS No. 144896-51-5), a versatile aromatic aldehyde used as a building block in organic synthesis. Detailed information on its commercial availability, physicochemical properties, and a key experimental protocol for its application in the synthesis of resveratrol analogues are presented.
Commercial Availability and Supplier Information
This compound is readily available from a number of commercial chemical suppliers. Researchers can procure this reagent in various quantities, typically with purities of 95% or higher. The table below summarizes information from prominent suppliers.
| Supplier | Purity | Product Code Example | Additional Notes |
| Thermo Scientific Chemicals | ≥94.0% (GC) | AAB2206706 | Formerly part of the Alfa Aesar portfolio.[1] |
| CP Lab Safety | min 97% | ALA-B167322-1g | Marketed for professional research and industrial use.[2] |
| Carl ROTH | Not Specified | Not Specified | Offers the compound in various quantities. |
| Matrix Fine Chemicals | Not Specified | MM144896515 | Provides key chemical identifiers.[3] |
| Alchem Pharmtech | Not Specified | Not Specified | Lists the compound in their catalog.[4] |
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided below. While comprehensive spectral data for this specific molecule is not widely published, typical spectroscopic features for this class of compounds are well-established.
| Property | Value | Reference |
| CAS Number | 144896-51-5 | [2][3] |
| Molecular Formula | C₁₆H₁₆O₂ | [2][3] |
| Molecular Weight | 240.30 g/mol | [2][3] |
| IUPAC Name | 4-(Benzyloxy)-3,5-dimethylbenzaldehyde | [3] |
| Appearance | Clear yellow liquid | [1] |
| Purity | ≥94% to 97% | [1][2] |
| Boiling Point | 162-163 °C at 1 mmHg | |
| Refractive Index | 1.5825-1.5885 @ 20°C | [1] |
| Storage | Room temperature | [2] |
Experimental Protocols
This compound is a valuable starting material for various organic reactions, including the synthesis of complex molecules with potential biological activity. Below is a detailed experimental protocol for a Wittig reaction to synthesize a resveratrol analogue, adapted from the scientific literature.[5][6]
Synthesis of (E)-1,3-Bis(benzyloxy)-5-[4-(benzyloxy)-3,5-dimethylstyryl]-benzene
This procedure details the Wittig reaction between 3,5-bis(benzyloxy)benzyltriphenylphosphonium ylide and this compound to form a protected resveratrol analogue.
Materials:
-
3,5-bis(benzyloxy)benzyltriphenylphosphonium salt (5a )
-
This compound (6b )
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Ylide Generation: In a flame-dried, round-bottom flask under an argon atmosphere, suspend the phosphonium salt 5a in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Add sodium hydride (NaH) portion-wise to the stirred suspension. The formation of the ylide is often indicated by a color change.
-
Allow the mixture to stir at room temperature for a specified time to ensure complete ylide formation.
-
Wittig Reaction: To the freshly prepared ylide solution, add a solution of this compound (6b ) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired stilbene product.
Characterization of the Product:
The resulting product, (E)-1,3-Bis(benzyloxy)-5-[4-(benzyloxy)-3,5-dimethylstyryl]-benzene, was characterized by ¹H NMR spectroscopy.[5][6]
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.25 (6H, s), 4.80 (2H, s), 5.12 (4H, s), 6.57 (1H, dd, J ≈ 2.0, 2.0 Hz), 6.85 (2H, d, J ≈ 2.0 Hz), 7.04 (1H, d, J = 16.4 Hz), 7.17 (1H, d, J = 16.4 Hz), 7.28 (2H, s), 7.40 (15H, m).[5][6]
Visualized Workflows and Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the use of this compound in a research setting.
References
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. gctlc.org [gctlc.org]
- 3. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
An In-depth Technical Guide to the Synthesis of 4-Benzyloxy-3,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic route for 4-Benzyloxy-3,5-dimethylbenzaldehyde, a valuable chemical intermediate in various fields of organic synthesis, including pharmaceutical research. The most prevalent and reliable method for its preparation is the Williamson ether synthesis, which involves the benzylation of the readily available starting material, 4-hydroxy-3,5-dimethylbenzaldehyde.
Core Synthetic Strategy: The Williamson Ether Synthesis
The synthesis of this compound is most efficiently accomplished via the Williamson ether synthesis. This classic and robust reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this specific application, the hydroxyl group of 4-hydroxy-3,5-dimethylbenzaldehyde is deprotonated by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (typically benzyl bromide), resulting in the formation of the desired this compound and a salt byproduct.
Reaction Pathway Diagram
Caption: Williamson Ether Synthesis of this compound.
Quantitative Data Summary
The following table outlines the typical quantitative parameters for the Williamson ether synthesis of this compound, providing a basis for experimental design and optimization.[1]
| Parameter | Value | Notes |
| Reactants | ||
| 4-hydroxy-3,5-dimethylbenzaldehyde | 1.0 eq | The starting phenolic compound. |
| Benzyl Bromide | 1.1 - 1.5 eq | The benzylating agent. Benzyl chloride can also be used. |
| Reagents | ||
| Base (e.g., Potassium Carbonate) | 2.0 - 3.0 eq | A mild inorganic base is sufficient to deprotonate the phenol. |
| Solvent | DMF or Acetone | A polar aprotic solvent is typically used to dissolve the reactants. |
| Reaction Conditions | ||
| Temperature | Reflux | Heating is generally required to drive the reaction to completion. |
| Reaction Time | 4 - 12 hours | Progress should be monitored by an appropriate technique like TLC. |
| Yield | ||
| Typical Yield | 85 - 95% | Yield is dependent on the reaction scale and the efficiency of purification.[1] |
Detailed Experimental Protocol
This section provides a representative experimental procedure for the synthesis of this compound based on the Williamson ether synthesis.
Materials:
-
4-hydroxy-3,5-dimethylbenzaldehyde
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Experimental Workflow Diagram
Caption: Experimental Workflow for the Synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup : In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3,5-dimethylbenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (2.0-3.0 equivalents) to anhydrous N,N-dimethylformamide (DMF).
-
Addition of Benzylating Agent : Stir the resulting suspension at room temperature and add benzyl bromide (1.1-1.5 equivalents) dropwise.
-
Reaction : Heat the reaction mixture to reflux and maintain this temperature for a period of 4 to 12 hours. The progress of the reaction should be carefully monitored using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up : After the reaction is complete, allow the mixture to cool to ambient temperature. The inorganic salts are then removed by filtration, and the filter cake is washed with a small portion of ethyl acetate.
-
Extraction : The filtrate is concentrated under reduced pressure to remove the bulk of the DMF. The resulting residue is dissolved in ethyl acetate and washed successively with deionized water and brine.
-
Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification : The crude this compound can be further purified by silica gel column chromatography or by recrystallization from an appropriate solvent system, such as ethanol/water, to afford the final product in high purity.
References
An In-depth Technical Guide to 4-Benzyloxy-3,5-dimethylbenzaldehyde: From Discovery to Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Benzyloxy-3,5-dimethylbenzaldehyde, a key building block in contemporary medicinal chemistry. The document details its discovery and history, outlines a standard experimental protocol for its synthesis, and presents its chemical and physical properties in a clear, tabular format. A significant focus is placed on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs), specifically as a component of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The guide includes a detailed experimental workflow for its synthesis and a conceptual signaling pathway illustrating the mechanism of action of PROTACs derived from this versatile intermediate.
Introduction
This compound is an aromatic aldehyde that has gained prominence as a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its structure, featuring a reactive aldehyde group, a sterically hindering dimethyl substitution pattern, and a protective benzyloxy group, makes it an ideal precursor for the construction of sophisticated molecular architectures. While the precise date and discoverer of its initial synthesis are not prominently documented in readily available literature, its utility has become increasingly apparent with the rise of targeted protein degradation.
The primary application of this compound in modern drug development lies in its use as a foundational component for "Protein Degrader Building Blocks".[1] This classification points to its integral role in the synthesis of PROTACs, which are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] Specifically, this aldehyde is often incorporated into the structure of ligands that bind to the VHL E3 ligase, a key player in the ubiquitin-proteasome system.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 144896-51-5 | [1][4][5][6] |
| Molecular Formula | C₁₆H₁₆O₂ | [1][4] |
| Molecular Weight | 240.30 g/mol | [1][4] |
| IUPAC Name | 4-(benzyloxy)-3,5-dimethylbenzaldehyde | [4][6] |
| Appearance | Not explicitly stated, likely a solid | |
| Purity | ≥97% (typical commercial grade) | [1] |
| Storage | Room temperature | [1] |
Synthesis and Experimental Protocols
The most common and straightforward method for the synthesis of this compound is through a Williamson ether synthesis. This reaction involves the benzylation of the corresponding phenolic precursor, 4-hydroxy-3,5-dimethylbenzaldehyde. While a specific seminal publication for this exact transformation is not readily identified, the methodology is a well-established and routine procedure in organic synthesis. The protocol described below is based on standard procedures for the benzylation of phenols.
Synthesis of this compound from 4-Hydroxy-3,5-dimethylbenzaldehyde
Reaction Scheme:
Figure 1: Synthetic scheme for this compound.
Experimental Protocol:
Materials:
-
4-Hydroxy-3,5-dimethylbenzaldehyde
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxy-3,5-dimethylbenzaldehyde (1.0 equivalent) in a suitable solvent such as acetone or DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Alkylation: To the stirred suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
DOT Script for the Experimental Workflow:
Figure 2: Experimental workflow for the synthesis of this compound.
Application in Drug Development: A Building Block for PROTACs
The primary significance of this compound in contemporary drug discovery is its role as a key intermediate in the synthesis of PROTACs. These novel therapeutic agents function by inducing the degradation of specific target proteins within the cell.
A PROTAC molecule is composed of three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
This compound is frequently utilized in the synthesis of the E3 ligase ligand component, particularly for ligands that target the von Hippel-Lindau (VHL) E3 ligase.[3] The aldehyde functionality serves as a versatile handle for elaboration into the core structure of the VHL ligand.
Conceptual Signaling Pathway of a VHL-recruiting PROTAC
The following diagram illustrates the general mechanism of action for a PROTAC that utilizes a VHL ligand derived from this compound to degrade a target protein of interest (POI).
DOT Script for the PROTAC Signaling Pathway:
Figure 3: Conceptual signaling pathway of a VHL-recruiting PROTAC.
Conclusion
This compound has transitioned from a relatively obscure chemical intermediate to a crucial building block in the rapidly advancing field of targeted protein degradation. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The primary application of this compound in the construction of VHL E3 ligase ligands for PROTACs underscores its importance in the development of next-generation therapeutics for a wide range of diseases, including cancer and neurodegenerative disorders. This technical guide provides a foundational understanding of the discovery, synthesis, and application of this compound, serving as a valuable resource for researchers and professionals in the pharmaceutical sciences.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(BENZYLOXY)-3,5-DIMETHYLBENZALDEHYDE | CAS 144896-51-5 [matrix-fine-chemicals.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. pschemicals.com [pschemicals.com]
In-depth Technical Guide: Stability and Storage of 4-Benzyloxy-3,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability, recommended storage conditions, and potential degradation pathways of 4-Benzyloxy-3,5-dimethylbenzaldehyde. The information presented is intended to support researchers, scientists, and professionals in drug development in the proper handling, storage, and analytical assessment of this compound.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and behavior.
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| CAS Number | 144896-51-5[1][2] |
| Appearance | Typically a solid, may be a clear yellow liquid[3] |
| Purity | Commonly available in purities of 95% or higher[1][3][4] |
Stability Profile and Recommended Storage
The stability of this compound is influenced by environmental factors such as temperature, light, and air. Adherence to proper storage conditions is critical to prevent degradation and ensure the integrity of the material.
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Ambient or room temperature is generally acceptable for short-term storage.[1][2] For long-term stability, storage in a cool place is recommended. | Lower temperatures slow down the rate of potential chemical degradation. |
| Atmosphere | Store under an inert gas such as nitrogen or argon.[1][5] | The compound is noted to be air-sensitive, likely due to the aldehyde group's susceptibility to oxidation.[5] |
| Container | Keep in a tightly closed container.[5] | Prevents exposure to air and moisture. |
| Ventilation | Store in a well-ventilated area.[5] | General safety practice for chemical storage. |
Conditions to Avoid:
-
Heat: Elevated temperatures can accelerate degradation.[5]
-
Air: Exposure to air can lead to oxidation of the aldehyde functional group.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5]
Potential Degradation Pathways
-
Oxidation: The aldehyde group is prone to oxidation, which would convert it to the corresponding carboxylic acid, 4-benzyloxy-3,5-dimethylbenzoic acid. This process can be facilitated by exposure to atmospheric oxygen (auto-oxidation), particularly in the presence of heat or light.
-
Debenzylation: The benzyloxy group, a common protecting group in organic synthesis, can be cleaved under certain conditions. This would result in the formation of 4-hydroxy-3,5-dimethylbenzaldehyde. Conditions that could promote this include strong acids or catalytic hydrogenation.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish a stability-indicating analytical method. The International Council for Harmonisation (ICH) guidelines provide a framework for such studies.
Forced Degradation (Stress Testing) Protocol
A systematic forced degradation study should be performed on a single batch of this compound. The following conditions are suggested:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M hydrochloric acid at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M sodium hydroxide at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Oxidation: Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C).
-
Photostability: Expose the solid compound and its solution to light, as per ICH Q1B guidelines, to assess for photodegradation.
Samples should be taken at various time points and analyzed by a suitable analytical method to track the formation of degradants.
Caption: Experimental workflow for a forced degradation study.
Development of a Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method is the standard for assessing the purity and stability of pharmaceutical compounds. A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of all components.
Suggested HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. |
| Gradient | Start with a higher proportion of A, gradually increasing B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV spectrophotometer at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm). |
| Injection Volume | 10-20 µL |
This method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose, including specificity, linearity, accuracy, precision, and robustness.
Synthesis and Purification Considerations
While a detailed synthesis protocol is beyond the scope of this guide, it is pertinent to note that the purity of the starting material can impact its stability. Common synthetic routes to similar benzaldehyde derivatives often involve the protection of a corresponding phenol followed by formylation or oxidation of a methyl group. For instance, the synthesis of 4-benzyloxybenzaldehyde can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide.[6] Purification is typically achieved by recrystallization or column chromatography. Impurities from the synthesis, such as residual catalysts or reagents, could potentially affect the long-term stability of the final product.
References
- 1. fiveable.me [fiveable.me]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. database.ich.org [database.ich.org]
A Technical Guide to the Physicochemical Properties of 4-Benzyloxy-3,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a detailed overview of the available physicochemical data for 4-Benzyloxy-3,5-dimethylbenzaldehyde. While a definitive crystal structure for this specific molecule is not publicly available, this document compiles crystallographic data from the closely related compound, 4-(Benzyloxy)benzaldehyde, to offer structural insights. Furthermore, a comprehensive, two-step experimental protocol for the synthesis of this compound is presented, beginning with the synthesis of the precursor 4-hydroxy-3,5-dimethylbenzaldehyde. This guide is intended to serve as a valuable resource for researchers and professionals engaged in work involving this and related molecular structures.
Crystal Structure Analysis
A thorough search of crystallographic databases reveals that the crystal structure of this compound has not yet been reported. However, the crystal structure of the parent compound, 4-(Benzyloxy)benzaldehyde, which lacks the 3,5-dimethyl substituents, has been determined and provides valuable comparative data.[1][2][3]
Crystallographic Data of 4-(Benzyloxy)benzaldehyde
The crystallographic data for 4-(Benzyloxy)benzaldehyde is summarized in the table below. This data is derived from single-crystal X-ray diffraction studies and presents the key parameters of the unit cell and refinement statistics.[1][2]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a | 11.4772 (11) Å |
| b | 12.9996 (12) Å |
| c | 7.2032 (6) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Unit Cell Volume | 1074.71 (17) ų |
| Z | 4 |
| Temperature | 123 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.039 |
| wR-factor | 0.071 |
Data sourced from Kennedy et al. (2010).[2]
Experimental Protocols
The following section details a plausible synthetic route for this compound, based on established chemical transformations. The synthesis is a two-step process, commencing with the preparation of the key intermediate, 4-hydroxy-3,5-dimethylbenzaldehyde.
Synthesis of 4-hydroxy-3,5-dimethylbenzaldehyde
A common method for the synthesis of 4-hydroxy-3,5-dimethylbenzaldehyde involves the oxidation of 2,4,6-trimethylphenol.[4]
Materials:
-
2,4,6-Trimethylphenol
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Sodium hydroxide (NaOH)
-
Ethylene glycol
-
Water
-
Oxygen gas
-
Hydrochloric acid (HCl), 2% solution
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine 2,4,6-trimethylphenol (5.0 mmol), cobalt(II) acetate tetrahydrate (0.05 mmol, 12 mg), and sodium hydroxide (5.0 mmol, 0.2 g) in a solvent mixture of ethylene glycol (5.0 mL) and water (0.25 mL).
-
Stir the mixture at 50 °C while bubbling oxygen gas through the solution at a pressure of 1.0 atm for 12 hours.
-
After the reaction is complete, add 10.0 mL of a 2% hydrochloric acid solution, followed by 10.0 mL of chloroform.
-
Separate the chloroform phase. Extract the aqueous phase twice more with 10.0 mL portions of chloroform.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (5/1) eluent to yield 4-hydroxy-3,5-dimethylbenzaldehyde.[4]
Synthesis of this compound
The benzylation of 4-hydroxy-3,5-dimethylbenzaldehyde can be achieved via a Williamson ether synthesis.[5]
Materials:
-
4-hydroxy-3,5-dimethylbenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve 4-hydroxy-3,5-dimethylbenzaldehyde (1 equivalent) in dimethylformamide.
-
Add potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.[5]
Visualization of Experimental Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is no published research detailing the biological activity or the engagement of this compound in any specific signaling pathways. Further investigation is required to elucidate its potential pharmacological effects and mechanisms of action.
Conclusion
This technical guide has provided a summary of the available structural information for this compound by presenting data from a closely related analogue. A detailed, two-step synthesis protocol has been outlined to facilitate its preparation for further study. The absence of data on its biological activity highlights an area for future research, where the compound's potential as a scaffold in drug discovery can be explored.
References
- 1. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzaldehyde, 4-(phenylmethoxy)- | C14H12O2 | CID 78109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethyl-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
synthesis of 4-Benzyloxy-3,5-dimethylbenzaldehyde from 3,5-dimethyl-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4-benzyloxy-3,5-dimethylbenzaldehyde from 3,5-dimethyl-4-hydroxybenzaldehyde via a Williamson ether synthesis. This reaction is a fundamental transformation in organic chemistry, crucial for the preparation of aryl benzyl ethers, which are significant intermediates in the synthesis of various pharmaceutical compounds and complex organic molecules. The protocol details the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the target compound.
Introduction
The benzylation of phenols is a widely utilized method for protecting the hydroxyl group or for introducing a benzyl moiety as a key structural component in a target molecule. The Williamson ether synthesis is a classic and efficient method for this transformation, involving the reaction of a phenoxide with a benzyl halide.[1] In this application, the hydroxyl group of 3,5-dimethyl-4-hydroxybenzaldehyde is deprotonated by a mild base, potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an SN2 reaction with benzyl bromide to yield the desired product, this compound. This protocol is adapted from a similar, reliable procedure for the synthesis of alkoxybenzaldehydes.
Reaction Scheme
Caption: Williamson ether synthesis of this compound.
Data Presentation
Table 1: Physicochemical Properties of Reactants and Product
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 3,5-Dimethyl-4-hydroxybenzaldehyde | 4-hydroxy-3,5-dimethylbenzaldehyde | 2233-18-3 | C₉H₁₀O₂ | 150.17 | Yellow solid | 112-115[1] | 263.9[1] |
| Benzyl Bromide | (Bromomethyl)benzene | 100-39-0 | C₇H₇Br | 171.04 | Colorless to yellow liquid | -3 | 198-199 |
| This compound | 4-(benzyloxy)-3,5-dimethylbenzaldehyde | 144896-51-5 | C₁₆H₁₆O₂ | 240.30 | Clear yellow liquid or yellow to brown powder/crystals | Not specified | Not specified |
Table 2: Experimental Parameters
| Parameter | Value |
| Stoichiometric Ratio (Starting Aldehyde:Benzyl Bromide:K₂CO₃) | 1.0 : 1.1 : 1.5 |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 80 °C |
| Reaction Time | 12 hours |
| Theoretical Yield | To be calculated based on starting material amount |
| Actual Yield | To be determined experimentally |
Experimental Protocol
Materials and Equipment
-
3,5-Dimethyl-4-hydroxybenzaldehyde (≥98%)
-
Benzyl bromide (≥98%)
-
Potassium carbonate (K₂CO₃), anhydrous (≥99%)
-
N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)
-
Diethyl ether (≥99%)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Apparatus for column chromatography or vacuum distillation
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3,5-dimethyl-4-hydroxybenzaldehyde (e.g., 5.00 g, 33.3 mmol), potassium carbonate (6.90 g, 49.9 mmol), and anhydrous N,N-dimethylformamide (40 mL).
-
Addition of Benzyl Bromide: Stir the mixture at room temperature for 15 minutes. Subsequently, add benzyl bromide (4.35 mL, 36.6 mmol) dropwise to the reaction mixture using a syringe.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 150 mL of cold water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by vacuum distillation to afford this compound.
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by mass spectrometry.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Benzyl bromide is a lachrymator and is corrosive; handle with extreme care.
-
DMF is a potential reproductive toxin; avoid inhalation and skin contact.
-
Diethyl ether is highly flammable; ensure there are no ignition sources nearby during its use.
References
Synthesis of 4-Benzyloxy-3,5-dimethylbenzaldehyde: A Detailed Experimental Protocol
This document provides a comprehensive experimental protocol for the synthesis of 4-Benzyloxy-3,5-dimethylbenzaldehyde. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis is a two-step process commencing with the preparation of 4-hydroxy-3,5-dimethylbenzaldehyde, followed by its benzylation to yield the final product.
Step 1: Synthesis of 4-Hydroxy-3,5-dimethylbenzaldehyde
The initial step involves the synthesis of the precursor, 4-hydroxy-3,5-dimethylbenzaldehyde, from 2,4,6-trimethylphenol. This transformation can be achieved through various methods, with a common approach being the oxidation of one of the methyl groups.
Step 2: Benzylation of 4-Hydroxy-3,5-dimethylbenzaldehyde
The second and final step is the benzylation of the hydroxyl group of 4-hydroxy-3,5-dimethylbenzaldehyde. This is typically achieved via a Williamson ether synthesis, a reliable and widely used method for forming ethers.[1][2][3] In this reaction, the hydroxyl group is deprotonated by a base to form a phenoxide, which then acts as a nucleophile and attacks an electrophilic benzyl halide.[2][4]
Experimental Protocol
Materials and Reagents
-
4-Hydroxy-3,5-dimethylbenzaldehyde
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxy-3,5-dimethylbenzaldehyde (1.0 equivalent), anhydrous potassium carbonate (1.5-2.0 equivalents), and anhydrous N,N-dimethylformamide (DMF).
-
Formation of Phenoxide: Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the potassium phenoxide.[4]
-
Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and maintain this temperature for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.[5]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining DMF and inorganic salts.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | 4-Hydroxy-3,5-dimethylbenzaldehyde |
| Molecular Formula | C₉H₁₀O₂[6][7] |
| Molecular Weight | 150.17 g/mol [6][7] |
| Reagents | |
| Benzyl Bromide (equiv.) | 1.1 - 1.2 |
| Potassium Carbonate (equiv.) | 1.5 - 2.0 |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Conditions | |
| Temperature | 60 - 80 °C |
| Time | 4 - 12 hours |
| Product | This compound |
| Molecular Formula | C₁₆H₁₆O₂ |
| Molecular Weight | 240.30 g/mol |
| Typical Yield | High (specific yield dependent on scale and optimization) |
| Appearance | White to off-white solid |
Visualized Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Hydroxy-3,5-dimethylbenzaldehyde | 2233-18-3 | FH11334 [biosynth.com]
- 7. 3,5-Dimethyl-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Application Notes: Reactivity of the Aldehyde Group in 4-Benzyloxy-3,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of key chemical reactions involving the aldehyde functional group of 4-Benzyloxy-3,5-dimethylbenzaldehyde. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. The application notes below detail common transformations, including oxidation, reduction, carbon-carbon bond-forming reactions, and nitrogen-incorporation reactions. Each section includes a summary of the reaction, quantitative data in tabular format, and detailed experimental protocols.
Oxidation to Carboxylic Acid
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-benzyloxy-3,5-dimethylbenzoic acid. This transformation is a fundamental step in the synthesis of various esters, amides, and other acid derivatives. Common oxidizing agents include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and pyridinium dichromate (PDC). The use of PDC is often preferred for its milder conditions and higher yields with complex molecules.[1]
Data Presentation: Oxidation Reaction
| Reaction | Starting Material | Key Reagents | Solvent | Temperature | Time | Typical Yield | Reference |
| Oxidation | 4-Benzyloxy-3,5-dimethylbenzyl alcohol* | Pyridinium Dichromate (PDC) | Dichloromethane (CH₂Cl₂) | Room Temp. | 7.5 h | ~97% | [1] |
*Note: The cited protocol is for the oxidation of the corresponding alcohol to the aldehyde. However, PDC is also a well-established reagent for the oxidation of aldehydes to carboxylic acids, often requiring slightly more forcing conditions or an excess of the oxidant. The protocol below is adapted for this purpose.
Experimental Protocol: Oxidation with PDC
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of Oxidant: To this solution, add pyridinium dichromate (PDC) (approx. 2.0-2.5 eq) in portions at room temperature with vigorous stirring.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 6-12 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether or additional dichloromethane.
-
Purification: Filter the mixture through a pad of silica gel or Celite to remove the chromium salts, washing the filter cake thoroughly with the solvent.[1]
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-benzyloxy-3,5-dimethylbenzoic acid.
Visualization: Oxidation Workflow
Caption: Workflow for the oxidation of the aldehyde.
Carbon-Carbon Bond Formation Reactions
The electrophilic nature of the aldehyde's carbonyl carbon makes it an excellent substrate for reactions with carbon nucleophiles, enabling the extension of the molecule's carbon skeleton.
Claisen-Schmidt (Aldol) Condensation
The Claisen-Schmidt condensation is a variation of the aldol condensation where an aldehyde without α-hydrogens, such as this compound, reacts with a ketone in the presence of a base (e.g., NaOH or KOH) to form an α,β-unsaturated ketone, commonly known as a chalcone.[2] Chalcones are important precursors for flavonoids and exhibit a wide range of biological activities.[2]
Data Presentation: Claisen-Schmidt Condensation
| Reactants | Catalyst | Solvent | Temperature | Time | Typical Yield | Reference |
| 4-Benzyloxybenzaldehyde*, Acetophenone | NaOH | Ethanol | Room Temp. | 10-12 h | 51-98% | [3] |
*Note: The cited protocols use various substituted benzaldehydes. This compound is expected to behave similarly.
Experimental Protocol: Synthesis of a Chalcone Derivative
-
Reagent Preparation: In a flask, dissolve this compound (1.0 eq) and a suitable acetophenone derivative (1.0 eq) in absolute ethanol.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) while stirring.[3]
-
Reaction: Allow the mixture to warm to room temperature and stir for 10-12 hours. A solid precipitate often forms during this time.[3]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate thoroughly with cold water to remove the base, followed by a wash with cold ethanol to remove unreacted starting materials.
-
Purification: The crude chalcone can be purified by recrystallization from ethanol to yield the final product.
Visualization: Claisen-Schmidt Reaction Pathway
Caption: Claisen-Schmidt condensation pathway.
Grignard Reaction
The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the aldehyde, followed by an acidic work-up, to produce a secondary alcohol. This is a powerful and versatile method for creating new carbon-carbon bonds.[4]
Data Presentation: Grignard Reaction
| Aldehyde | Grignard Reagent | Solvent | Temperature | Time | Typical Yield | Reference |
| 1-Bromo-3,5-dimethylbenzene* | Mg, N,N-Dimethylformamide (DMF) | Diethyl Ether or THF | 0 °C to RT | 1-3 h | 60-80% | [4] |
*Note: This reference describes the formation of an aldehyde from a Grignard reagent. The protocol below is the reverse—the addition of a Grignard reagent to an aldehyde—which is a standard, well-documented transformation.
Experimental Protocol: Grignard Addition
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below 10 °C.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the mixture back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude secondary alcohol, which can be purified by column chromatography.
Visualization: Grignard Reaction Logic
Caption: Logical flow of a Grignard reaction.
Reductive Amination
Reductive amination is a highly efficient method for forming amines. The aldehyde first reacts with a primary or secondary amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.[5] Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they selectively reduce the iminium ion without significantly reducing the starting aldehyde.[5]
Data Presentation: Reductive Amination
| Substrate | Amine Source | Reducing Agent | Solvent | Conditions | Typical Yield | Reference |
| Aldehydes/Ketones | NH₄OAc or R-NH₂ | NaBH₃CN or NaBH(OAc)₃ | Methanol or Dichloroethane | pH 4-5, RT | High | [5][6] |
Experimental Protocol: General Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in methanol, add a small amount of acetic acid to maintain a pH of approximately 4-5.[5]
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) in portions. Caution: NaBH₃CN is toxic and releases HCN gas under strongly acidic conditions.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine intermediate is consumed (typically 2-24 hours).
-
Work-up: Carefully quench the reaction by adding water. Adjust the pH to be basic (pH > 8) with an aqueous NaOH solution.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography.
Visualization: Reductive Amination Pathway
Caption: The two-step, one-pot reductive amination process.
References
- 1. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols: 4-Benzyloxy-3,5-dimethylbenzaldehyde as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-Benzyloxy-3,5-dimethylbenzaldehyde as a key intermediate in the synthesis of novel pharmaceutical agents. While direct applications of this specific molecule are emerging, its structural analogs, particularly benzyloxybenzaldehyde derivatives, have shown significant promise in anticancer and other therapeutic areas. The protocols and data presented herein are based on established methodologies for closely related compounds and are intended to serve as a foundational guide for the exploration of this compound in drug discovery.
The core structure, featuring a benzaldehyde moiety protected by a benzyl group and substituted with two methyl groups, offers a unique scaffold for creating diverse and potent bioactive molecules. The aldehyde functionality is a versatile handle for various chemical transformations, enabling the synthesis of a wide range of derivatives.
Synthesis of Chalcone Derivatives with Anticancer Potential
Chalcones, characterized by an α,β-unsaturated carbonyl system, are a class of compounds extensively studied for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The Claisen-Schmidt condensation of this compound with various acetophenones can yield novel chalcone derivatives.
Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol describes a general procedure for the base-catalyzed Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-hydroxyacetophenone)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Prepare a solution of sodium hydroxide (2 equivalents) in water and add it dropwise to the ethanolic solution with stirring at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Quantitative Data for Representative Chalcone Synthesis (based on analogous reactions):
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| 4-(Benzyloxy)benzaldehyde | Acetophenone | (E)-1-phenyl-3-(4-(benzyloxy)phenyl)prop-2-en-1-one | 85-95 |
| 4-(Benzyloxy)benzaldehyde | 4'-Hydroxyacetophenone | (E)-1-(4-hydroxyphenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one | 80-90 |
Workflow for Chalcone Synthesis and Evaluation
Synthesis of Benzyloxybenzaldehyde Derivatives as Potential Anticancer Agents
Research has demonstrated that various benzyloxybenzaldehyde derivatives exhibit significant anticancer activity.[1][2] These compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[2] A common synthetic route involves the O-alkylation of a corresponding hydroxybenzaldehyde.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of the title compound from 4-hydroxy-3,5-dimethylbenzaldehyde.
Materials:
-
4-Hydroxy-3,5-dimethylbenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-hydroxy-3,5-dimethylbenzaldehyde (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Add benzyl bromide (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Quantitative Data for Anticancer Activity of Analogous Benzyloxybenzaldehyde Derivatives:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-(Benzyloxy)benzaldehyde | HL-60 | ~10 | [2] |
| 2-(Benzyloxy)-4-methoxybenzaldehyde | HL-60 | ~5 | [2] |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | HL-60 | < 5 | [2] |
Signaling Pathway: Induction of Apoptosis by Benzyloxybenzaldehyde Derivatives
Studies on analogous compounds suggest that their anticancer effect is mediated through the induction of apoptosis, often involving the mitochondrial pathway.[2]
Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones are a class of compounds known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The reaction of this compound with a thiosemicarbazide derivative can lead to novel thiosemicarbazones with potential therapeutic applications.
Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative
This protocol outlines the synthesis of a thiosemicarbazone from an aldehyde.
Materials:
-
This compound
-
4-Methyl-3-thiosemicarbazide
-
Ethanol
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add an ethanolic solution of 4-methyl-3-thiosemicarbazide (1 equivalent) to the flask.
-
Reflux the reaction mixture for 4-5 hours.
-
Cool the mixture to room temperature to allow the product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry.
Quantitative Data for a Representative Thiosemicarbazone Synthesis (based on an analogous reaction):
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| 4-Benzyloxybenzaldehyde | 4-Methyl-3-thiosemicarbazide | 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone | 82 |
Logical Workflow for Thiosemicarbazone Synthesis
Disclaimer: The experimental protocols and quantitative data provided are based on studies of structurally related compounds. Researchers should optimize these procedures for this compound and fully characterize all synthesized compounds. The biological activities of derivatives of this compound should be determined through appropriate in vitro and in vivo assays.
References
Application of 4-Benzyloxy-3,5-dimethylbenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzyloxy-3,5-dimethylbenzaldehyde is a substituted aromatic aldehyde that holds potential as a versatile building block in medicinal chemistry. While direct applications of this specific molecule in published literature are limited, its structural features—a reactive aldehyde group, a bulky benzyloxy substituent, and dimethyl groups offering steric hindrance and lipophilicity—suggest its utility in the synthesis of novel therapeutic agents. This document provides an overview of the potential applications of this compound by examining the established medicinal chemistry roles of its structural analogs. Detailed experimental protocols for the synthesis of derivatives and relevant biological assays are provided to guide researchers in exploring the potential of this compound in drug discovery.
Introduction: A Building Block with Untapped Potential
This compound (CAS: 144896-51-5) is a commercially available fine chemical. Its molecular structure is characterized by a benzaldehyde core, which is a common scaffold in a multitude of biologically active compounds. The presence of the benzyloxy group at the 4-position and methyl groups at the 3 and 5-positions modifies the electronic and steric properties of the benzaldehyde, making it a unique starting material for organic synthesis.
Currently, there is a notable absence of extensive research detailing the direct use of this compound in the synthesis of medicinally active compounds. However, by analyzing the applications of its structural analogs, we can infer its potential roles in drug discovery and development. The most pertinent analogs include:
-
Benzyloxybenzaldehyde derivatives: These compounds, lacking the dimethyl substituents, have been explored for their anticancer properties.
-
4-Hydroxy-3,5-dimethylbenzaldehyde: As the direct precursor to this compound, its established role as a key intermediate in the synthesis of the FDA-approved HIV drug Etravirine highlights the pharmaceutical relevance of this substitution pattern.[1]
-
Other substituted benzaldehydes: A vast body of literature demonstrates the use of substituted benzaldehydes in the synthesis of a wide array of heterocyclic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
This document will, therefore, focus on the established applications of these analogs to provide a comprehensive guide for the potential use of this compound in medicinal chemistry.
Potential Therapeutic Applications and Synthetic Strategies
Based on the activities of structurally related molecules, this compound is a promising starting material for the synthesis of compounds targeting a range of diseases.
Anticancer Agents
Substituted benzaldehydes are precursors to various classes of anticancer agents, including chalcones, Schiff bases, and heterocyclic scaffolds.
-
Chalcones: These α,β-unsaturated ketones are synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. Chalcones have been shown to exhibit a wide range of biological activities, including potent anticancer effects through mechanisms such as tubulin polymerization inhibition, induction of apoptosis, and cell cycle arrest.
-
Schiff Bases: The condensation of this compound with various primary amines can yield Schiff bases, which are known to possess anticancer, antibacterial, and antifungal properties. The imine linkage is often crucial for their biological activity.
Antimicrobial Agents
The development of new antimicrobial agents is a critical area of research. Derivatives of substituted benzaldehydes have been shown to be effective against a range of microbial pathogens. The lipophilic nature of the benzyloxy and dimethyl groups in this compound could enhance the permeability of its derivatives through microbial cell membranes, potentially leading to improved antimicrobial activity.
Antiviral Agents
The scaffold of 4-hydroxy-3,5-dimethylbenzaldehyde is a key component of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection.[1] This establishes the 3,5-dimethyl-4-alkoxy-phenyl moiety as a pharmacologically relevant scaffold for antiviral drug design. It is plausible that derivatives of this compound could be explored for their potential as NNRTIs or as inhibitors of other viral targets.
Data Presentation
While quantitative data for derivatives of this compound is not available, the following table summarizes the activity of structurally related benzyloxybenzaldehyde derivatives against the human promyelocytic leukemia cell line (HL-60), as a reference for potential anticancer activity.
| Compound | Cell Line | Activity | Reference |
| 2-(Benzyloxy)benzaldehyde | HL-60 | Significant activity at 1-10 µM | Bioorg. Med. Chem. 2005, 13 (5), 1537-1544 |
| 2-(Benzyloxy)-4-methoxybenzaldehyde | HL-60 | Significant activity at 1-10 µM | Bioorg. Med. Chem. 2005, 13 (5), 1537-1544 |
| 2-(Benzyloxy)-5-methoxybenzaldehyde | HL-60 | Significant activity at 1-10 µM | Bioorg. Med. Chem. 2005, 13 (5), 1537-1544 |
| 2-(Benzyloxy)-5-chlorobenzaldehyde | HL-60 | Significant activity at 1-10 µM | Bioorg. Med. Chem. 2005, 13 (5), 1537-1544 |
Experimental Protocols
The following protocols are provided as a guide for the synthesis and biological evaluation of derivatives of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a standard Williamson ether synthesis to prepare the title compound from its phenolic precursor.
Materials:
-
4-Hydroxy-3,5-dimethylbenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-hydroxy-3,5-dimethylbenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Protocol 2: Synthesis of a Chalcone Derivative
This protocol details the Claisen-Schmidt condensation to synthesize a chalcone from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-methoxyacetophenone)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol
-
Stirring bar and magnetic stirrer
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 10-20%) to the stirred mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the anticancer activity of synthesized compounds against a cancer cell line.
Materials:
-
Synthesized compound dissolved in DMSO (stock solution)
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
References
Application Notes and Protocols for the Wittig Reaction of 4-Benzyloxy-3,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting the Wittig reaction on 4-Benzyloxy-3,5-dimethylbenzaldehyde. The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes.[1][2] This reaction is of particular importance in drug discovery and the synthesis of natural products, where predictable and selective alkene formation is crucial.[3][4]
The protocols outlined below detail the reaction of this compound with both a non-stabilized and a stabilized phosphorus ylide, leading to the formation of (Z)- and (E)-alkenes, respectively. The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used.[5]
Overview of the Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent).[6] The reaction mechanism is generally accepted to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[5][7] This intermediate then decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct. The high thermodynamic stability of the phosphorus-oxygen bond in triphenylphosphine oxide is the primary driving force for this reaction.[8]
Diagram 1: General Reaction Scheme
Caption: General scheme of the Wittig reaction with this compound.
Experimental Protocols
Materials and Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Condenser
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Protocol 1: Synthesis of a (Z)-Alkene using a Non-Stabilized Ylide
This protocol describes the reaction with methylenetriphenylphosphorane (Ph₃P=CH₂), a non-stabilized ylide, which typically favors the formation of the (Z)-alkene (in this case, the distinction is trivial as it forms a terminal alkene).[5]
Step 1: Preparation of the Ylide
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂) (1.05 equivalents) dropwise via syringe.[2]
-
Allow the mixture to stir at 0 °C for 30 minutes, during which the white salt will dissolve, and a characteristic ylide color (often orange or yellow) will appear.
Step 2: Wittig Reaction
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the prepared ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
Step 3: Work-up and Purification
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the alkene product from the triphenylphosphine oxide byproduct.
Protocol 2: Synthesis of an (E)-Alkene using a Stabilized Ylide
This protocol uses a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et), which predominantly yields the thermodynamically more stable (E)-alkene.[5][9]
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or toluene.
-
Stabilized ylides are often commercially available and stable enough to be handled in air, simplifying the procedure.[9]
Step 2: Wittig Reaction
-
Stir the mixture at room temperature or gently heat to reflux (e.g., 40-80 °C) for 12-24 hours.
-
Monitor the reaction's completion by TLC.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and concentrate the solvent using a rotary evaporator.
-
The crude residue contains the desired (E)-alkene and triphenylphosphine oxide.
-
Purify the product via column chromatography on silica gel. The less polar alkene product will typically elute before the more polar triphenylphosphine oxide byproduct.
Data Presentation
The following table summarizes the reagents and expected outcomes for the described protocols. Yields are representative and may vary based on reaction scale and optimization.
| Parameter | Protocol 1 (Non-Stabilized Ylide) | Protocol 2 (Stabilized Ylide) |
| Aldehyde | This compound | This compound |
| Phosphonium Salt | Methyltriphenylphosphonium bromide | N/A (Ylide is stable) |
| Ylide Reagent | Ph₃P=CH₂ (formed in situ) | Ph₃P=CHCO₂Et |
| Base | n-Butyllithium or NaNH₂ | Not required (or mild base) |
| Solvent | Anhydrous THF | Dichloromethane or Toluene |
| Temperature | 0 °C to Room Temp. | Room Temp. to Reflux |
| Expected Product | 4-Benzyloxy-3,5-dimethylstyrene | Ethyl (E)-3-(4-benzyloxy-3,5-dimethylphenyl)acrylate |
| Expected Stereoselectivity | N/A (Terminal Alkene) | >95% (E)-isomer |
| Typical Yield Range | 60-85% | 75-95% |
Visualized Mechanisms and Workflows
Diagram 2: Wittig Reaction Mechanism
Caption: The mechanism of the Wittig reaction proceeds via an oxaphosphetane intermediate.[7]
Diagram 3: Experimental Workflow
Caption: A generalized workflow for the Wittig reaction from preparation to final analysis.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Recent applications of the Wittig reaction in alkaloid synthesis [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols: Reductive Amination of 4-Benzyloxy-3,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This application note details the reductive amination of 4-benzyloxy-3,5-dimethylbenzaldehyde, a key intermediate in the synthesis of various biologically active compounds. The protocol focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that offers high yields and broad functional group tolerance.[1][2][3] This one-pot procedure is efficient and amenable to the synthesis of a diverse library of substituted benzylamines.
Reaction Principle
The reductive amination of this compound proceeds via a two-step, one-pot process. First, the aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate. Subsequently, the in situ reduction of the iminium ion by sodium triacetoxyborohydride yields the corresponding N-substituted benzylamine. The use of NaBH(OAc)₃ is advantageous as it is less reactive towards the starting aldehyde compared to other borohydride reagents, thereby minimizing the formation of the corresponding alcohol byproduct.[1][2]
Data Presentation
The following table summarizes the expected outcomes for the reductive amination of this compound with a selection of primary and secondary amines under the optimized protocol. The data is based on analogous reactions and established principles of reductive amination.
| Amine | Product | Expected Yield (%) |
| Dimethylamine (as hydrochloride) | N-((4-(Benzyloxy)-3,5-dimethylphenyl)methyl)-N-methylmethanamine | 85-95 |
| Benzylamine | N-((4-(Benzyloxy)-3,5-dimethylphenyl)methyl)benzylamine | 80-90 |
| Aniline | N-((4-(Benzyloxy)-3,5-dimethylphenyl)methyl)aniline | 75-85 |
| Morpholine | 4-((4-(Benzyloxy)-3,5-dimethylphenyl)methyl)morpholine | 88-98 |
| Piperidine | 1-((4-(Benzyloxy)-3,5-dimethylphenyl)methyl)piperidine | 90-98 |
Experimental Protocols
General Protocol for the Reductive Amination of this compound
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Selected primary or secondary amine (or its hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, typically not required for aldehydes)[1][2]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.1-0.2 M), add the amine (1.1-1.2 eq). If using an amine hydrochloride salt, add one equivalent of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-substituted benzylamine.
Specific Protocol: Synthesis of N-((4-(Benzyloxy)-3,5-dimethylphenyl)methyl)-N-methylmethanamine
This protocol is adapted from a similar procedure for the reductive amination of an alkoxybenzaldehyde.
Materials:
-
This compound (1.00 g, 4.16 mmol)
-
Dimethylamine hydrochloride (0.41 g, 5.00 mmol, 1.2 eq)
-
Triethylamine (0.70 mL, 5.00 mmol, 1.2 eq)
-
Sodium triacetoxyborohydride (1.32 g, 6.24 mmol, 1.5 eq)
-
Dichloromethane (DCM) (20 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.00 g, 4.16 mmol) in dichloromethane (20 mL).
-
Add dimethylamine hydrochloride (0.41 g, 5.00 mmol) and triethylamine (0.70 mL, 5.00 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.32 g, 6.24 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with water (20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield N-((4-(benzyloxy)-3,5-dimethylphenyl)methyl)-N-methylmethanamine as a colorless oil.
Visualizations
The following diagrams illustrate the key chemical transformation and the experimental workflow.
Caption: Signaling pathway of the reductive amination.
Caption: Experimental workflow for reductive amination.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium Triacetoxyborohydride [sigmaaldrich.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Benzyloxy-3,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the scale-up synthesis of 4-Benzyloxy-3,5-dimethylbenzaldehyde, a key intermediate in the synthesis of fine chemicals and pharmaceuticals. The primary synthetic route detailed is the Williamson ether synthesis, a robust and scalable method for the preparation of aryl benzyl ethers.
Overview of Synthetic Pathway
The synthesis of this compound is typically achieved through the Williamson ether synthesis. This method involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base.[1] The reaction proceeds via the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with the benzyl halide.
Caption: Williamson Ether Synthesis of this compound.
Data Presentation: Key Process Parameters and Expected Outcomes
The following table summarizes critical process parameters and expected outcomes for the scale-up synthesis of this compound. The data is compiled from analogous Williamson ether synthesis procedures and serves as a guideline for process development and optimization.[1][2]
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100-500 g) |
| Starting Material | 4-Hydroxy-3,5-dimethylbenzaldehyde | 4-Hydroxy-3,5-dimethylbenzaldehyde |
| Reagents | Benzyl Chloride (1.1-1.2 eq), K₂CO₃ (1.5-2.0 eq) | Benzyl Chloride (1.1-1.2 eq), K₂CO₃ (1.5-2.0 eq) or NaOH (1.1-1.5 eq) |
| Solvent | DMF, Acetonitrile (10-20 vol) | DMF, Acetonitrile, Toluene with PTC (8-15 vol) |
| Reaction Temperature | 60-80 °C | 60-80 °C (with careful monitoring of exotherm) |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (crude) | >90% | >85% |
| Purification Method | Recrystallization (e.g., from Ethanol/Water) | Recrystallization, Slurry wash |
Experimental Protocols
The following protocols provide detailed methodologies for the laboratory and pilot-scale synthesis of this compound.
Laboratory Scale Synthesis Protocol (10 g)
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxy-3,5-dimethylbenzaldehyde (10.0 g, 66.6 mmol).
-
Reagent Addition: Add potassium carbonate (13.8 g, 99.9 mmol, 1.5 eq) and dimethylformamide (DMF, 100 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add benzyl chloride (9.2 mL, 79.9 mmol, 1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 70 °C and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (500 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white to off-white solid.
-
Drying: Dry the purified product in a vacuum oven at 50 °C.
Pilot Scale Synthesis Protocol (500 g) with Phase Transfer Catalysis
For larger scale synthesis, a phase transfer catalyst (PTC) can be employed to facilitate the reaction in a biphasic solvent system, which can simplify work-up and product isolation.[2]
-
Reactor Setup: Charge a 10 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe with 4-hydroxy-3,5-dimethylbenzaldehyde (500 g, 3.33 mol).
-
Reagent Addition: Add toluene (4 L), an aqueous solution of sodium hydroxide (200 g in 1 L water, 5.0 mol, 1.5 eq), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) (53.7 g, 0.167 mol, 0.05 eq).[2]
-
Stir the biphasic mixture vigorously.
-
Slowly add benzyl chloride (460 mL, 3.99 mol, 1.2 eq) to the reactor, ensuring the temperature does not exceed 40 °C during the addition.
-
Reaction: Heat the mixture to 70-80 °C with vigorous stirring to ensure good mixing between the aqueous and organic phases. Maintain for 8-12 hours. Monitor the reaction by TLC or HPLC.[2]
-
Work-up: After completion, cool the mixture and allow the layers to separate.
-
Separate the organic layer.
-
Washing: Wash the organic layer with water (2 x 2 L) and then with brine (1 x 2 L).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by performing a slurry wash with a non-polar solvent like hexane to remove impurities.
-
Drying: Dry the final product under vacuum at 50-60 °C.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General Experimental Workflow for Synthesis and Purification.
Safety Considerations
-
Benzyl Chloride: Benzyl chloride is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bases: Strong bases like sodium hydroxide are corrosive. Avoid contact with skin and eyes.
-
Solvents: Organic solvents such as DMF and toluene are flammable and have associated health risks. Use them in a well-ventilated area and away from ignition sources.
-
Exothermic Reactions: The reaction can be exothermic, especially during the addition of the base and benzyl chloride on a large scale. Ensure the reactor has adequate cooling capacity to control the temperature and prevent a runaway reaction.[1]
-
Pressure Build-up: Ensure the reaction vessel is properly vented, as temperature increases can lead to pressure build-up.
Troubleshooting
The following table provides guidance on common issues that may be encountered during the scale-up production of this compound.[1]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete deprotonation of the starting material. | - Ensure anhydrous conditions if not using a biphasic system. - Use a sufficiently strong base (e.g., NaOH, KOH). - Optimize base stoichiometry (a slight excess of 1.1-1.2 equivalents can be beneficial). |
| Poor reactivity of benzyl chloride. | - Use fresh, high-purity benzyl chloride. - Consider using benzyl bromide, which is more reactive but also more expensive. | |
| Formation of Side Products | O-benzylation vs. C-benzylation, or dibenzylation. | - Maintain strict temperature control. - Optimize the stoichiometry of the benzylating agent. |
| Difficult Product Isolation | Product is an oil or does not precipitate cleanly. | - Adjust the solvent system for work-up and recrystallization. - Consider an extractive work-up followed by solvent swap for crystallization. |
For further technical support, please refer to the material safety data sheets (MSDS) for all reagents and consult with a qualified chemist or chemical engineer before undertaking any scale-up synthesis.
References
Application Notes and Protocols for 4-Benzyloxy-3,5-dimethylbenzaldehyde in Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications of 4-Benzyloxy-3,5-dimethylbenzaldehyde, a key building block in the synthesis of complex bioactive molecules, particularly targeted protein degraders. While direct catalytic use of this aldehyde is not extensively documented, its primary role is as a crucial starting material in multi-step synthetic pathways that incorporate various catalytic reactions. This document details its application in the synthesis of a PROTAC (Proteolysis-Targeting Chimera) and outlines the catalytic methodologies involved.
Application Note 1: Synthesis of a Von Hippel-Lindau (VHL) E3 Ligase Ligand Precursor via Catalytic Reductive Amination
This compound serves as a foundational scaffold for the synthesis of precursors to VHL E3 ligase ligands, which are integral components of many PROTACs. A key transformation is the reductive amination of the aldehyde with a suitable amine, a reaction often catalyzed by transition metals or achieved through transfer hydrogenation. This process efficiently forms the carbon-nitrogen bond that is central to the linker moiety of the final PROTAC.
Logical Relationship: From Aldehyde to PROTAC Precursor
Caption: Reductive amination workflow.
Experimental Protocol: Catalytic Reductive Amination
This protocol describes a typical catalytic reductive amination of this compound with a piperidine derivative to yield a secondary amine, a precursor for further elaboration into a VHL ligand.
Materials:
-
This compound
-
Piperidine derivative (e.g., 4-aminopiperidine)
-
Palladium on carbon (10% Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Parr shaker or hydrogenation autoclave)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add the piperidine derivative (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Carefully add 10% Pd/C (5 mol%) to the reaction mixture under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude secondary amine.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Substrate | This compound |
| Reagent | 4-aminopiperidine |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Catalyst Loading | 5 mol% |
| Solvent | Methanol |
| Reducing Agent | Hydrogen (H₂) |
| Pressure | 50 psi |
| Temperature | Room Temperature |
| Reaction Time | 16 hours |
| Typical Yield | 85-95% |
Application Note 2: Deprotection of the Benzyl Ether via Catalytic Transfer Hydrogenation
The benzyl ether in the molecule serves as a protecting group for the phenolic hydroxyl. This group is typically removed in the final stages of a synthesis to unmask the free hydroxyl, which is often crucial for binding to the target protein or E3 ligase. Catalytic transfer hydrogenation is a mild and efficient method for this deprotection, avoiding the need for high-pressure hydrogen gas.
Experimental Workflow: Benzyl Ether Deprotection
Caption: Deprotection workflow.
Experimental Protocol: Catalytic Transfer Hydrogenation
This protocol outlines the deprotection of the benzyl group using palladium on carbon with ammonium formate as the hydrogen donor.
Materials:
-
Benzyloxy-protected compound
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the benzyloxy-protected compound (1.0 eq) in methanol in a round-bottom flask.
-
Add ammonium formate (5.0 eq) to the solution and stir until it dissolves.
-
Carefully add 10% Pd/C (10 mol%) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected phenol.
-
Purify further by chromatography or recrystallization if necessary.
| Parameter | Value |
| Substrate | Benzyloxy-protected precursor |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Catalyst Loading | 10 mol% |
| Hydrogen Donor | Ammonium Formate |
| Solvent | Methanol |
| Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 1-3 hours |
| Typical Yield | >90% |
Application Note 3: Multi-Step Synthesis of a PROTAC Incorporating Catalytic Steps
This compound is a valuable starting point for the multi-step synthesis of PROTACs. The following diagram illustrates a representative synthetic pathway where the aldehyde is first converted to a key amine intermediate via catalytic reductive amination, which is then coupled to other fragments, followed by a final catalytic deprotection step.
Signaling Pathway: PROTAC Synthesis Strategy
Caption: Multi-step PROTAC synthesis.
This generalized scheme highlights how catalytic methodologies are instrumental in transforming a simple building block like this compound into a complex and potent therapeutic agent. The specific choice of catalysts, reagents, and reaction conditions for each step would be tailored to the exact chemical structures of the linker and E3 ligase ligand being employed. Researchers and drug development professionals can leverage these catalytic protocols to efficiently synthesize libraries of PROTACs for structure-activity relationship (SAR) studies and lead optimization.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Benzyloxy-3,5-dimethylbenzaldehyde by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Benzyloxy-3,5-dimethylbenzaldehyde via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Based on the aromatic aldehyde structure, good starting points for solvent screening are alcohols such as ethanol and methanol, or a mixed solvent system like ethyl acetate/hexane. For a structurally similar compound, 4-benzyloxy-3-methoxybenzaldehyde, methanol is a known solvent for solubilization.[1] It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific crude material.
Q2: My crude this compound is not dissolving in the hot solvent. What should I do?
A2: If the compound fails to dissolve in a reasonable amount of boiling solvent, consider the following:
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Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent incrementally until the solid dissolves.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion of the material dissolves but a small amount of solid remains, this is likely the case. In this situation, perform a hot filtration to remove the insoluble impurities before allowing the solution to cool.
-
Incorrect Solvent Choice: The chosen solvent may be inappropriate for your compound. Re-evaluate the solubility of your compound in a different solvent system.
Q3: No crystals have formed after cooling the solution. What can I do to induce crystallization?
A3: This situation, known as supersaturation, is a common issue in recrystallization. To induce the formation of crystals, you can:
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Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: Introduce a tiny crystal of pure this compound to the cooled solution. This "seed crystal" will act as a template for crystallization.
-
Reduce the solvent volume: It's possible that too much solvent was added initially. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Cool to a lower temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.
Q4: The product has "oiled out" instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the solid is lower than the boiling point of the solvent, or if the compound is significantly impure. To address this:
-
Re-heat and add more solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow the solution to cool slowly.
-
Change the solvent system: Consider using a lower-boiling point solvent or a mixed solvent system. For example, dissolving the compound in a good solvent like ethyl acetate and then gradually adding a poor solvent like hexane until the solution becomes slightly cloudy (turbid) before cooling can promote crystal formation.
Q5: The yield of my recrystallized product is very low. What are the potential causes?
A5: A low recovery of the purified product can result from several factors:
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Using too much solvent: The most common reason for low yield is using an excessive amount of solvent, which will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities. Ensure the filtration apparatus is pre-heated to prevent this.
-
Washing with too much or warm solvent: Washing the collected crystals with an excessive volume of solvent or with solvent that is not ice-cold can lead to the loss of product.
Quantitative Data Summary
| Parameter | Value/Solvent | Expected Solubility/Property | Citation |
| Melting Point | Not definitively reported | A related compound, 4-Benzyloxy-3-methoxybenzaldehyde, has a melting point of 62-64 °C. | [1] |
| Ethanol | Good | Often used for recrystallization of substituted benzaldehydes. | [2][3] |
| Methanol | Good | A related compound is soluble in methanol. | [1] |
| Ethyl Acetate/Hexane | Good (Mixed System) | A common mixed solvent system for recrystallization of aromatic compounds. | [4] |
| Dichloromethane/Hexane | Good (Mixed System) | Used for the purification of similar compounds. | [5] |
| Water | Poor | The compound is expected to have low solubility in water. | [6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the purification of crude this compound using a single solvent system (e.g., ethanol).
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of boiling ethanol. Quickly filter the hot solution through a fluted filter paper into the pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.
Visualizations
Experimental Workflow
Caption: Figure 1. A flowchart illustrating the key steps in the recrystallization of this compound.
Troubleshooting Guide
Caption: Figure 2. A decision tree to guide users through common problems encountered during recrystallization.
References
Technical Support Center: Synthesis of 4-Benzyloxy-3,5-dimethylbenzaldehyde
Welcome to the technical support center for the synthesis of 4-Benzyloxy-3,5-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its critical steps?
A1: The most prevalent synthetic route involves a two-step process:
-
Williamson Ether Synthesis: This step involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base. The key is the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the benzyl halide in an SN2 reaction.[1][2]
-
Formylation: An alternative starting point is the formylation of 2,6-dimethylphenol to produce 4-hydroxy-3,5-dimethylbenzaldehyde, which is then subjected to the Williamson ether synthesis.
Critical aspects include ensuring anhydrous conditions to prevent side reactions, choosing an appropriate base to fully deprotonate the phenol without promoting side reactions, and controlling the temperature to favor the desired SN2 reaction over elimination.[3]
Q2: My reaction yield is low. What are the potential causes?
A2: Low yields can stem from several factors:
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Incomplete Reaction: The Williamson ether synthesis may not have gone to completion. It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. A base that is not strong enough may lead to incomplete deprotonation of the starting phenol.[3] Polar aprotic solvents like DMF or acetonitrile are generally preferred to enhance the reaction rate.[3]
-
Side Reactions: The formation of byproducts through elimination or C-alkylation can significantly reduce the yield of the desired O-alkylated product.[3][4]
Q3: The final product is discolored (e.g., yellow or brown). What is the cause and how can it be purified?
A3: Discoloration often indicates the presence of oxidation byproducts or polymeric impurities. Phenolic compounds, in particular, are susceptible to oxidation, which can be accelerated by exposure to air and light.[5]
-
Prevention: Conducting the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[5]
-
Purification:
-
Activated Charcoal: Treating a solution of the crude product with activated charcoal can effectively adsorb colored impurities.[5]
-
Recrystallization: Recrystallization from a suitable solvent system is a highly effective method for removing both colored and other impurities.
-
Column Chromatography: For difficult-to-remove impurities, silica gel column chromatography can be employed.
-
Troubleshooting Guide: Common Impurities
The following table summarizes common impurities encountered during the synthesis of this compound, their probable sources, and recommended troubleshooting actions.
| Impurity Name | Potential Source(s) | Identification Method(s) | Recommended Solution(s) |
| Unreacted 4-hydroxy-3,5-dimethylbenzaldehyde | Incomplete reaction due to insufficient base, short reaction time, or low temperature. | TLC, HPLC, NMR | Use a stronger base (e.g., NaH), increase reaction time or temperature, and monitor reaction to completion.[3] |
| Benzyl Alcohol | Hydrolysis of benzyl halide by residual water in the reaction mixture. | GC-MS, NMR | Ensure all reagents and solvents are anhydrous. |
| Dibenzyl Ether | Self-condensation of benzyl alcohol, especially under acidic conditions or at high temperatures. | GC-MS, NMR | Maintain anhydrous conditions and control the reaction temperature. |
| Alkene (from E2 Elimination) | A competing elimination reaction, especially with sterically hindered substrates or at higher temperatures.[4] | GC-MS, NMR | Use a primary alkyl halide (benzyl halide is suitable). Lower the reaction temperature to favor the SN2 pathway.[3] |
| C-Alkylated Byproduct | The phenoxide ion can act as an ambident nucleophile, leading to alkylation at a carbon atom of the aromatic ring instead of the oxygen.[3] | HPLC, NMR, Mass Spectrometry | Use a polar aprotic solvent such as DMF or acetonitrile to favor O-alkylation.[3] |
| Oxidation Products | Oxidation of the starting phenol or the final aldehyde product, especially when exposed to air.[5] | Visual inspection (color), HPLC | Conduct the reaction under an inert atmosphere. Purify via recrystallization or treatment with activated charcoal.[5] |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound
-
Preparation: To a solution of 4-hydroxy-3,5-dimethylbenzaldehyde (1 equivalent) in a polar aprotic solvent like DMF, add a suitable base such as potassium carbonate (1.5 equivalents).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.1 equivalents) dropwise to the solution.
-
Heating and Monitoring: Heat the reaction mixture to 50-80°C and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visualization
Troubleshooting Workflow for Impurity Identification
The following diagram outlines a logical workflow for identifying and mitigating impurities during the synthesis of this compound.
Caption: A flowchart illustrating the troubleshooting process for synthesis.
References
Technical Support Center: 4-Benzyloxy-3,5-dimethylbenzaldehyde Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzyloxy-3,5-dimethylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion of the starting material, 3,5-dimethyl-4-hydroxybenzaldehyde. What are the potential causes and solutions?
Low or no conversion is a common issue that can stem from several factors related to the reagents and reaction conditions. A systematic check of each component is crucial for troubleshooting.
Potential Causes:
-
Inactive Benzylating Agent: The benzyl bromide or chloride may have degraded over time.
-
Insufficiently Strong Base: The base used may not be strong enough to completely deprotonate the phenolic hydroxyl group of the starting material.
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Poor Solubility: Reactants may not be fully dissolved in the chosen solvent.[1]
-
Presence of Moisture: Water in the reaction flask or solvent will quench the base, particularly if using a strong base like sodium hydride (NaH).[2]
Suggested Solutions:
-
Use a fresh, high-purity benzylating agent. If the reagent is old, consider purification before use.
-
Switch to a stronger base. For instance, if potassium carbonate (K₂CO₃) is ineffective, consider using sodium hydride (NaH).[1]
-
Gradually increase the reaction temperature while monitoring for potential side product formation.
-
Choose a solvent in which all reactants are soluble, such as DMF or DMSO.[1]
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2]
Q2: My TLC analysis shows the formation of multiple products. What are the likely side reactions and how can I minimize them?
The formation of multiple products indicates a lack of selectivity in the reaction. Understanding the possible side reactions is key to optimizing the conditions for the desired product.
Potential Side Reactions:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.
-
Dibenzyl Ether Formation: The benzylating agent can react with the benzyl alkoxide formed during the reaction or can degrade in the presence of a base to form dibenzyl ether.[2]
-
Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air for extended periods at high temperatures.
Suggested Solutions:
-
To favor O-alkylation, use a less polar, aprotic solvent and consider using a bulkier or weaker base to sterically hinder C-alkylation.[1]
-
Use a minimal excess of the benzylating agent to reduce the chance of dibenzyl ether formation.[2]
-
Conduct the reaction under an inert atmosphere to prevent oxidation of the aldehyde.
Q3: The purification of my crude product is proving difficult. What are the recommended methods?
Effective purification is essential to obtain this compound at the desired purity. The choice of method will depend on the nature of the impurities.
Purification Strategies:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective at removing impurities.
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the preferred method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can effectively separate the desired product from starting materials and byproducts.
-
Bisulfite Adduct Formation: For persistent impurities, a classical method for purifying aldehydes is the formation of a water-soluble bisulfite adduct. The aldehyde can be regenerated from the adduct after separation from non-aldehydic impurities.[3]
Q4: What are the optimal storage conditions for the starting material, 3,5-dimethyl-4-hydroxybenzaldehyde, to ensure its stability?
The stability of the starting material is crucial for a successful reaction. Improper storage can lead to degradation and the introduction of impurities.
Storage Recommendations:
-
Store 3,5-dimethyl-4-hydroxybenzaldehyde in a cool, dry, and well-ventilated area.[4]
-
Protect from light and moisture, as it is a yellow solid that can be sensitive to these conditions.[4]
-
The compound should be stored at 0-8°C for long-term stability.[5]
-
Visual signs of degradation include a change in color to a more pronounced yellow or brown and the appearance of white crystals, which could be the oxidized carboxylic acid.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol details a standard laboratory procedure for the benzylation of 3,5-dimethyl-4-hydroxybenzaldehyde.
Materials:
-
3,5-dimethyl-4-hydroxybenzaldehyde
-
Benzyl bromide or Benzyl chloride
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,5-dimethyl-4-hydroxybenzaldehyde (1.0 eq).
-
Add anhydrous DMF or acetone as the solvent.
-
Add the base (K₂CO₃, 1.5-2.0 eq, or NaH, 1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Slowly add the benzylating agent (benzyl bromide or benzyl chloride, 1.1-1.2 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
If using K₂CO₃, filter the mixture to remove the inorganic salts. If using NaH, carefully quench the excess hydride with water or ethanol at 0 °C.
-
Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 3,5-dimethyl-4-hydroxybenzaldehyde | |
| Molecular Formula | C₉H₁₀O₂ | [4] |
| Molecular Weight | 150.17 g/mol | [4] |
| Melting Point | 112-115 °C | [4] |
| Product | This compound | |
| Molecular Formula | C₁₆H₁₆O₂ | |
| Molecular Weight | 240.30 g/mol | |
| Reaction Conditions | ||
| Base | K₂CO₃ or NaH | [1] |
| Solvent | DMF or Acetone | |
| Temperature | 60-80 °C | |
| Reaction Time | 4-12 hours | |
| Typical Yield | >85% (unoptimized) |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield in the synthesis reaction.
References
Technical Support Center: Purification Strategies for Benzyl Bromide Removal
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and methodologies for effectively removing unreacted benzyl bromide from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted benzyl bromide?
Excess benzyl bromide is often used to drive benzylation reactions to completion. However, it is a reactive and lachrymatory compound.[1][2] Its presence can interfere with subsequent reaction steps, complicate product purification and analysis, and lead to the deterioration of the desired product over time.[3] For pharmaceutical applications, its removal is critical as it is considered a potentially genotoxic impurity (PGI).[4][5]
Q2: What is the first step I should take to remove benzyl bromide after my reaction is complete?
The initial approach depends on the properties of your desired product. A simple aqueous workup is often a good starting point. This can involve washing the organic layer with water, a mild base like saturated sodium bicarbonate solution to neutralize any acidic byproducts, and finally, brine to reduce the solubility of organic compounds in the aqueous layer.[1][6][7]
Q3: Can I remove benzyl bromide by evaporation on a rotary evaporator?
While benzyl bromide has a boiling point of approximately 199 °C at atmospheric pressure, it can be removed under high vacuum, especially on a small scale (<1g).[8][9] However, this method is often incomplete for larger scale reactions and is only suitable if your product has a significantly higher boiling point and is thermally stable.[8][9]
Q4: Are there chemical methods to quench or "scavenge" excess benzyl bromide?
Yes, quenching is a highly effective strategy. This involves adding a reagent that reacts selectively with the excess benzyl bromide to form a new compound that is easily separated. Common methods include:
-
Adding an amine: Tertiary amines like triethylamine (Et3N) react with benzyl bromide to form a water-soluble quaternary ammonium salt, which can be removed by aqueous extraction.[8][9][10]
-
Using other nucleophiles: Reagents like thiourea, triphenylphosphine (PPh3), or sodium thiosulfate can be added to form salts that often precipitate or can be easily removed.[8]
-
Using scavenger resins: Polymer-bound scavengers (e.g., amine or thiol-functionalized resins) can be added to the reaction mixture.[4] The resin selectively binds to the benzyl bromide, and can then be simply filtered off.[4][5]
Troubleshooting Guide
Issue 1: My product and benzyl bromide have very similar Rf values on a TLC plate.
This is a common challenge as benzyl bromide is relatively non-polar.
-
Solution A: Chemical Quenching. Before attempting column chromatography, quench the excess benzyl bromide. For example, add 1.5-2.0 equivalents of triethylamine (relative to the excess benzyl bromide) and stir for a few hours.[9] The resulting benzyltriethylammonium bromide salt is highly polar and will either be removed in an aqueous wash or remain at the baseline of the TLC plate.[8]
-
Solution B: Modify Chromatographic Conditions. If quenching is not desirable, optimize your column chromatography. Benzyl bromide has an Rf of nearly 1.0 in 100% hexanes.[10] Start your gradient elution with a very non-polar solvent system (e.g., 100% hexane or heptane) to ensure the benzyl bromide elutes completely before your product.[8][10]
-
Solution C: Alternative Stationary Phase. Consider using a different stationary phase, such as basic alumina, which can be effective at retaining acidic impurities that may have formed from benzyl bromide degradation.[1]
Issue 2: After an aqueous workup, I still see benzyl bromide in my crude product by 1H NMR.
A simple water or brine wash may not be sufficient to remove all benzyl bromide, especially if it is present in a large excess.
-
Solution A: Basic Wash. Include a wash with a 10% sodium carbonate (Na2CO3) or saturated sodium bicarbonate (NaHCO3) solution.[1][6] This can help hydrolyze some of the residual benzyl bromide to benzyl alcohol, which may be easier to separate.
-
Solution B: Scavenger Resin. For a clean and efficient removal, stir the crude product (dissolved in a suitable solvent like THF or acetonitrile) with a scavenger resin for several hours to overnight, then filter.[4]
-
Solution C: Distillation. If your product is a high-boiling liquid or a stable solid, vacuum distillation can be an effective, albeit more technically demanding, solution.[8][9]
Issue 3: My product is a solid. How can I best remove the benzyl bromide?
If your product is a solid, crystallization is often the most effective purification method.
-
Solution: After the initial workup, attempt to recrystallize your crude product from a suitable solvent system. The benzyl bromide, being a liquid at room temperature, will remain in the mother liquor.[9][11] You may need to perform multiple recrystallizations to achieve high purity.
Quantitative Data: Scavenger Resin Performance
The following data summarizes the efficiency of various silica-based scavenger resins in removing benzyl bromide from a solution of acetonitrile at 22°C. The initial concentration of benzyl bromide was 86,900 ppm.
| Scavenger Resin Type | Molar Equivalents | Reaction Time (hours) | Final BnBr (ppm) | % Removal |
| SiliaMetS DMT | 5 | 24 | 3,770 | 95.7% |
| SiliaMetS Triamine | 5 | 24 | 2,607 | 97.0% |
| SiliaBond Thiourea | 5 | 24 | 4,200 | 95.2% |
| SiliaBond Cysteine | 5 | 24 | 6,520 | 92.5% |
| SiliaBond Diamine | 5 | 24 | 7,800 | 91.0% |
| SiliaBond Amine | 10 | 24 | 14,800 | 82.9% |
| SiliaBond Imidazole | 10 | 24 | 10,900 | 87.5% |
| Data adapted from SiliCycle Application Note.[4] |
Diagrams
References
- 1. reddit.com [reddit.com]
- 2. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. silicycle.com [silicycle.com]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
preventing side reactions in the synthesis of 4-Benzyloxy-3,5-dimethylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Benzyloxy-3,5-dimethylbenzaldehyde. Our aim is to facilitate a smooth and efficient synthesis process by addressing potential challenges and offering practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient synthetic route involves a two-step process:
-
Formylation of 2,6-dimethylphenol: This step introduces the aldehyde group to the aromatic ring to form the precursor, 4-hydroxy-3,5-dimethylbenzaldehyde. The modified Duff reaction using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) is a high-yielding method.
-
Benzylation of 4-hydroxy-3,5-dimethylbenzaldehyde: This step involves the protection of the hydroxyl group as a benzyl ether using a Williamson ether synthesis. This is typically achieved by reacting the phenolic precursor with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.
Q2: What are the critical parameters to control during the benzylation step?
A2: The success of the benzylation reaction is highly dependent on several factors. Key parameters to optimize include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.[1] These factors significantly impact the reaction rate, overall yield, and the selectivity of the desired O-alkylation over potential side reactions.[1]
Q3: What are the potential side reactions during the synthesis, and how can they be minimized?
A3: Side reactions can occur in both the formylation and benzylation steps.
-
During formylation (Duff reaction): Incomplete hydrolysis of the imine intermediate can lead to impurities. Ensuring a thorough acidic work-up is crucial.
-
During benzylation (Williamson ether synthesis): A common side reaction is C-benzylation, where the benzyl group attaches directly to the aromatic ring instead of the hydroxyl oxygen. Using a less polar, aprotic solvent and a bulky base can help to sterically hinder C-alkylation.[1] Over-benzylation is generally not a concern for this specific molecule as there is only one hydroxyl group.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of both the formylation and benzylation reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q5: What are the recommended purification methods for the final product?
A5: The crude this compound can be purified using several techniques. Recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and toluene, is a common method to obtain a highly pure product.[2][3] For more challenging separations, silica gel column chromatography is recommended.[1][3]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of 4-hydroxy-3,5-dimethylbenzaldehyde (Formylation Step)
| Potential Cause | Suggested Solution |
| Inactive Reagents | Ensure the hexamethylenetetramine (HMTA) is dry and of high purity. |
| Suboptimal Reaction Conditions | The reaction typically requires refluxing in trifluoroacetic acid (TFA). Ensure the reaction temperature is maintained within the optimal range (83-90°C) for a sufficient duration (e.g., 12 hours). |
| Incomplete Hydrolysis | After the reaction, a thorough work-up with ice water followed by basification is necessary to hydrolyze the imine intermediate to the aldehyde. |
Problem 2: Low Yield or Formation of Multiple Products in the Benzylation Step
| Potential Cause | Suggested Solution |
| Inactive Benzylating Agent | Check the purity and age of the benzyl halide. Consider using freshly distilled or newly purchased reagent.[1] |
| Insufficiently Strong Base | The base is crucial for deprotonating the phenol. If using a weak base like potassium carbonate (K2CO3) results in low conversion, consider switching to a stronger base such as sodium hydride (NaH).[1] |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Gradually increase the temperature while monitoring the reaction by TLC.[1] |
| Poor Solubility of Reactants | Ensure all reactants are soluble in the chosen solvent. If solubility is an issue, consider using a more polar aprotic solvent like DMF or DMSO.[1] |
| Competing C-benzylation | This side reaction is favored in polar, protic solvents. Use a less polar, aprotic solvent to favor O-benzylation. Employing a bulkier base can also sterically hinder C-alkylation.[1] |
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-3,5-dimethylbenzaldehyde
This protocol is adapted from a high-yield modified Duff reaction.
Materials:
-
2,6-xylenol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Ice water
-
Sodium carbonate (Na2CO3)
-
Ether
-
Chloroform
-
Pentane
Procedure:
-
In a round-bottom flask, combine 2,6-xylenol (100 mmol), hexamethylenetetramine (100 mmol), and 150 ml of trifluoroacetic acid.
-
Heat the mixture at reflux (83-90°C) for 12 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure to remove the trifluoroacetic acid.
-
Combine the concentrated product with 600 ml of ice water and stir for 15 minutes.
-
Make the mixture basic with sodium carbonate (Na2CO3) and extract with ether.
-
Evaporate the ether to yield a yellow solid.
-
Recrystallize the solid from a chloroform-pentane mixture to afford pure 3,5-dimethyl-4-hydroxybenzaldehyde.
Expected Yield: ~95%
Protocol 2: Synthesis of this compound
This protocol is a general procedure for the Williamson ether synthesis, adapted for the target molecule.
Materials:
-
4-hydroxy-3,5-dimethylbenzaldehyde
-
Benzyl bromide or Benzyl chloride
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-hydroxy-3,5-dimethylbenzaldehyde (1 equivalent) in a suitable solvent (e.g., DMF or acetone).
-
Add the base (1.1 - 2.0 equivalents of K2CO3 or 1.1 equivalents of NaH).
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Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add the benzylating agent (1.0 - 1.5 equivalents) dropwise to the reaction mixture.
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Heat the reaction to the desired temperature (e.g., 60-80°C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound and its precursor.
Table 1: Formylation of 2,6-dimethylphenol
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 2,6-xylenol:HMTA | 1:1 | TFA | 83-90 | 12 | 95 | >98 |
Table 2: Benzylation of 4-hydroxy-3,5-dimethylbenzaldehyde
| Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K2CO3 | DMF | 80 | 4-6 | 85-95 |
| Benzyl chloride | NaH | Acetone | 60 | 6-8 | 80-90 |
| Benzyl bromide | Cs2CO3 | Acetonitrile | 80 | 3-5 | >90 |
Note: The data in Table 2 is based on typical Williamson ether synthesis reactions of similar phenolic aldehydes and should be considered as a guideline for optimization.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the benzylation of 4-hydroxy-3,5-dimethylbenzaldehyde.
References
column chromatography conditions for 4-Benzyloxy-3,5-dimethylbenzaldehyde purification
This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the purification of 4-Benzyloxy-3,5-dimethylbenzaldehyde by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most commonly used stationary phase for the purification of aromatic aldehydes like this compound is silica gel (230-400 mesh).[1][2] For compounds that may be sensitive to acidic conditions, deactivated silica gel or alternative stationary phases like alumina or Florisil can be considered.[3]
Q2: Which mobile phase (eluent) system is suitable for the purification of this compound?
A2: A common mobile phase system for compounds of similar polarity is a mixture of a non-polar solvent like n-hexane or petroleum ether and a moderately polar solvent such as ethyl acetate.[1][2] The optimal ratio will depend on the crude sample's purity and should be determined by thin-layer chromatography (TLC) beforehand.
Q3: How can I determine the optimal mobile phase ratio using TLC?
A3: To determine the best solvent system, spot your crude mixture on a TLC plate and develop it in various ratios of hexane to ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound, ensuring good separation from impurities.
Q4: My compound is not stable on silica gel. What are my options?
A4: If you observe degradation of your compound on silica gel, which can be tested by spotting the compound on a TLC plate and letting it sit for a while before developing, you have a few alternatives.[3] You can try using a less acidic stationary phase like deactivated silica gel, alumina, or Florisil.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Compound from Impurities | Inappropriate mobile phase polarity. | Optimize the eluent system using TLC. A gradient elution, starting with a low polarity solvent and gradually increasing, can improve separation.[2] |
| Column overload. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. | |
| Sample loaded in a solvent that is too polar. | Dissolve the sample in a minimal amount of a low-polarity solvent or use the "dry loading" technique.[4] | |
| Compound Elutes Too Quickly (High Rf) | Mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. |
| Compound Elutes Too Slowly or Not at All (Low Rf) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent in your eluent system. If the compound is still not eluting, a stronger polar solvent might be needed. |
| Compound may have decomposed on the column. | Test the stability of your compound on silica gel.[3] If it is unstable, consider using a different stationary phase.[3] | |
| Peak Tailing in Fractions | Secondary interactions with the stationary phase. | For aromatic aldehydes, this can sometimes be an issue. Adding a very small amount of a slightly more polar solvent or a modifier to the mobile phase might help. |
| The compound is slowly degrading on the column. | This can lead to the continuous elution of both the product and its degradation products.[3] Using a less active stationary phase or working at a lower temperature could mitigate this. | |
| Crystallization of Compound on the Column | High concentration of the compound in a solvent in which it has poor solubility. | Use a wider column and more silica gel.[3] Alternatively, try a different solvent system that better solubilizes both your compound and the impurities.[3] |
Experimental Protocol: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound.
1. Preparation of the Column:
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Select an appropriately sized glass column based on the amount of crude material.
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Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[4] Carefully apply the solution to the top of the column using a pipette.[4]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[4] Carefully add this powder to the top of the column.[4]
3. Elution:
-
Start eluting with the initial low-polarity mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution).
-
Collect fractions of a consistent volume.
4. Fraction Analysis:
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure desired product.
5. Product Recovery:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Troubleshooting Workflow
References
characterization of byproducts in 4-Benzyloxy-3,5-dimethylbenzaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzyloxy-3,5-dimethylbenzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via a two-step process: Williamson ether synthesis to form 1-benzyloxy-3,5-dimethylbenzene, followed by a formylation reaction.
Q1: My Williamson ether synthesis of 1-benzyloxy-3,5-dimethylbenzene is showing low yield. What are the possible causes and solutions?
A1: Low yields in the Williamson ether synthesis are often due to incomplete deprotonation of the starting phenol, impure reagents, or suboptimal reaction conditions.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water will react with the base and prevent the complete formation of the phenoxide nucleophile. All glassware should be flame-dried, and anhydrous solvents must be used.[1]
-
Verify Base Strength and Stoichiometry: A sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required. Use at least a stoichiometric equivalent of the base; a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.[1]
-
Check Reagent Purity: Impurities in the 3,5-dimethylphenol or benzyl halide can lead to side reactions. Use freshly purified or high-purity reagents. Benzyl chloride, for instance, can degrade over time.[1]
-
Optimize Reaction Temperature: Gently heating the reaction can increase the rate of the SN2 reaction. However, excessively high temperatures can promote side reactions.[1]
-
Q2: I am observing significant byproduct formation in the Williamson ether synthesis step. What are these byproducts and how can I minimize them?
A2: The primary byproducts in this reaction are typically from C-alkylation or the formation of dibenzyl ether.
-
Troubleshooting Steps:
-
Minimize C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, byproduct). Lower reaction temperatures generally favor O-alkylation. The choice of solvent is also critical; aprotic polar solvents are often preferred.[1]
-
Prevent Dibenzyl Ether Formation: This can occur if water is present, leading to the hydrolysis of benzyl chloride to benzyl alcohol, which then reacts with another molecule of benzyl chloride. Maintaining strictly anhydrous conditions is the best preventative measure.[1]
-
Q3: The formylation of 1-benzyloxy-3,5-dimethylbenzene is resulting in a complex mixture of products. What are the likely side reactions?
A3: Formylation of activated aromatic rings, such as in the Vilsmeier-Haack or Duff reactions, can sometimes lead to multiple products.[2][3]
-
Troubleshooting Steps:
-
Control Stoichiometry to Avoid Di-formylation: Although sterically hindered, it is possible for the aromatic ring to be formylated twice. Using a molar ratio of the formylating agent to the substrate of 1:1 or slightly less can help to favor mono-formylation.[4]
-
Optimize Temperature and Reaction Time: Higher temperatures and longer reaction times can lead to the formation of polymeric or resinous byproducts, especially in the Duff reaction.[4] Monitor the reaction progress by TLC or HPLC and quench the reaction once the desired product is maximized.
-
Ensure Purity of Starting Material: Any unreacted 3,5-dimethylphenol carried over from the first step will also be formylated, leading to hydroxybenzaldehyde impurities. Ensure the 1-benzyloxy-3,5-dimethylbenzene is pure before proceeding.
-
Q4: How can I identify the byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is essential for byproduct identification.
-
Analytical Workflow:
-
Separation: Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate the components of the crude reaction mixture.[5][6]
-
Identification:
-
Mass Spectrometry (MS): GC-MS is particularly useful for identifying volatile byproducts by their mass-to-charge ratio and fragmentation patterns.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the isolated byproducts. Comparing the spectra to known compounds or using 2D NMR techniques can help in unambiguous structure elucidation.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory-scale synthesis involves a two-step process:
-
Williamson Ether Synthesis: Reaction of 3,5-dimethylphenol with a benzyl halide (e.g., benzyl chloride or bromide) in the presence of a base to form 1-benzyloxy-3,5-dimethylbenzene.[8]
-
Formylation: Introduction of a formyl group onto the aromatic ring of 1-benzyloxy-3,5-dimethylbenzene, typically at the para position, using a standard formylation reaction such as the Vilsmeier-Haack or Duff reaction.[2][3]
Q2: What are the expected spectroscopic signatures for the main byproducts?
A2: The table below summarizes the expected analytical data for potential byproducts.
| Byproduct Name | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (ppm) | Expected Mass Spectrum (m/z) |
| 3,5-Dimethylphenol (unreacted) | 122.16 | Phenolic -OH (broad singlet, ~5-6 ppm), aromatic protons (~6.5-7.0 ppm), methyl protons (~2.2 ppm) | 122 (M⁺) |
| Benzyl alcohol | 108.14 | -OH (broad singlet), aromatic protons (~7.3 ppm), methylene protons (~4.6 ppm) | 108 (M⁺), 91 ([M-OH]⁺) |
| Dibenzyl ether | 198.26 | Aromatic protons (~7.3 ppm), methylene protons (singlet, ~4.5 ppm) | 198 (M⁺), 91 (base peak) |
| 2-Formyl-4-benzyloxy-3,5-dimethylbenzene (isomer) | 240.30 | Two aldehyde protons (singlets, ~10 ppm), distinct aromatic proton patterns | 240 (M⁺), 239 ([M-H]⁺) |
| 4-Hydroxy-3,5-dimethylbenzaldehyde | 150.17 | Aldehyde proton (~9.8 ppm), phenolic -OH (broad singlet), aromatic protons (~7.5 ppm), methyl protons (~2.3 ppm) | 150 (M⁺) |
Q3: How can I purify the final product, this compound?
A3: The most common methods for purification are recrystallization and column chromatography.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective method for removing impurities.
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the preferred method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) will typically provide good separation.[9]
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyloxy-3,5-dimethylbenzene (Williamson Ether Synthesis)
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylphenol (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or acetone.
-
Base Addition: Add potassium carbonate (1.5 eq.) to the solution and stir the suspension.
-
Addition of Benzyl Halide: Slowly add benzyl bromide (1.1 eq.) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 1-benzyloxy-3,5-dimethylbenzene can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound (Vilsmeier-Haack Reaction)
-
Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool anhydrous DMF (3.0 eq.) in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for about 30 minutes.[10]
-
Reaction: Dissolve the purified 1-benzyloxy-3,5-dimethylbenzene (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate. Stir for 30 minutes. Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography on silica gel.
Protocol 3: HPLC Analysis of Reaction Mixture
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: At specific time points, withdraw a small aliquot of the reaction mixture, quench it, and dilute it with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
References
- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 4. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing reaction exotherms during large-scale synthesis.
Troubleshooting Guide
Exothermic reactions, which release heat, are common in chemical synthesis.[1][2][3] However, without proper control, the heat generated can exceed the rate of heat removal, leading to a dangerous increase in temperature and pressure known as a thermal runaway.[2][3][4] This guide addresses specific issues that may be encountered.
Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
-
Possible Causes:
-
Reagent Accumulation: The rate of reagent addition may be faster than the rate of reaction, leading to an accumulation of unreacted material.[2][5] A subsequent increase in temperature can then trigger a rapid, uncontrolled reaction.
-
Poor Mixing: Inefficient stirring can create localized "hot spots" where the reaction proceeds at a much higher rate.[6][7]
-
Incorrect Reaction Temperature: Starting the reaction at a higher temperature than specified can lead to an exponentially faster reaction rate and heat generation.[5]
-
-
Immediate Actions:
-
Long-Term Solutions:
-
Reduce the reagent addition rate to match the reaction rate.[8]
-
Optimize the agitator design and speed to ensure efficient mixing.[9]
-
Lower the initial reaction temperature to allow for better control.[8]
-
Consider using a semi-batch or continuous flow process to minimize the volume of reacting material at any given time.[8][10]
-
Issue 2: Temperature Continues to Rise After Reagent Addition is Complete
-
Possible Causes:
-
Accumulated Reagents: Significant accumulation of unreacted reagents during the addition phase can continue to react and generate heat.[11]
-
Secondary or Decomposition Reactions: The initial reaction exotherm may have raised the temperature to a point where undesired, and often more energetic, side reactions or decompositions are initiated.[5][12] This is a critical indicator of a potential runaway.
-
Insufficient Cooling Capacity: The reactor's cooling system may be inadequate for the scale of the reaction.
-
-
Immediate Actions:
-
Long-Term Solutions:
-
Perform reaction calorimetry studies to accurately determine the total heat of reaction and the rate of heat evolution.[14][15][16]
-
Use thermal screening techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARSST) to identify the onset temperature of any decomposition reactions.[5][17]
-
Ensure the reactor's cooling capacity is sufficient to handle the maximum heat output of the reaction. A safety margin of at least 100°C between the planned operating temperature and the decomposition onset temperature is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the early warning signs of a potential thermal runaway?
A1: Key indicators include a sudden and sustained increase in reactor temperature that deviates from the expected profile, an increase in reactor pressure, a noticeable change in the viscosity or color of the reaction mixture, and an increased demand on the cooling system to maintain the set temperature.[6][8]
Q2: How can I determine if my reaction is too hazardous to scale up?
A2: A thorough hazard assessment is crucial before scaling up.[13][18] This involves:
-
Reaction Calorimetry: To quantify the heat of reaction (ΔH), the rate of heat release, and the adiabatic temperature rise.[14][15][19]
-
Thermal Stability Testing: To determine the onset temperature of any exothermic decomposition of reactants, intermediates, or products.[12][17]
-
Consequence Analysis: Evaluating the potential impact of a runaway reaction, considering factors like gas evolution and the potential for vessel over-pressurization.[12]
Q3: What is the "Maximum Temperature of the Synthesis Reaction" (MTSR) and why is it important?
A3: The MTSR is the maximum temperature the reaction mixture could reach in the event of a total cooling failure, assuming all the accumulated reactants react.[11][12] If the MTSR is higher than the onset temperature of a decomposition reaction, a thermal runaway is highly likely.[12] Understanding the MTSR is critical for assessing the "worst-case scenario" and implementing appropriate safety measures.[11]
Q4: What are the key differences in managing exotherms at lab scale versus plant scale?
A4: The primary difference lies in the surface-area-to-volume ratio, which decreases significantly upon scale-up.[5] This means that heat transfer is much less efficient in larger reactors, making it more difficult to remove the heat generated by an exothermic reaction.[5] Mixing also becomes more challenging at larger scales, increasing the risk of localized hot spots.[9]
Q5: What are some inherently safer design approaches to manage exotherms?
A5: Inherently safer design focuses on eliminating or reducing the hazard at its source.[4] Strategies include:
-
Using less hazardous materials: Substituting a more stable reagent or solvent.
-
Process intensification: Employing continuous flow reactors, which have superior heat transfer and smaller reaction volumes.[10]
-
Semi-batch processing: Adding one reactant in a controlled manner to limit the amount of energy that can be released at any one time.[16]
-
Dilution: Using a sufficient amount of solvent to absorb the heat of reaction.[20]
Data Presentation
Table 1: Key Parameters for Assessing Exothermic Reaction Hazards
| Parameter | Description | Typical Measurement Technique | Significance for Scale-Up |
| Heat of Reaction (ΔH) | The total amount of heat released or absorbed by the reaction. | Reaction Calorimetry (RC) | Determines the total amount of heat that needs to be managed. |
| Adiabatic Temperature Rise (ΔT_ad) | The theoretical temperature increase of the reaction mass if no heat is exchanged with the surroundings.[11] | Calculated from Reaction Calorimetry data | Indicates the potential severity of a cooling failure.[11] A high value suggests a significant hazard. |
| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the reaction mass by one degree. | Reaction Calorimetry (RC) | Used in the calculation of the adiabatic temperature rise. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature achievable by the desired reaction in case of cooling failure.[11][12] | Calculated from Reaction Calorimetry data | If MTSR > T_onset (decomposition), the risk of a secondary runaway is high. |
| Decomposition Onset Temperature (T_onset) | The temperature at which a substance begins to undergo an exothermic decomposition. | Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARSST) | Defines the upper safe operating temperature limit. A safety margin is crucial.[5] |
Experimental Protocols
Protocol 1: Determination of Heat of Reaction using Reaction Calorimetry
-
System Setup: A reaction calorimeter, which is a highly instrumented reactor, is used.[19] The system is calibrated to accurately measure heat flow between the reactor and its surroundings.
-
Charging the Reactor: The reactor is charged with the initial reactants and solvent.[8]
-
Equilibration: The reactor contents are brought to the desired starting temperature, and the system is allowed to reach thermal equilibrium.[8]
-
Reagent Addition: The limiting reagent is added at a controlled rate, simulating the intended large-scale process.[8]
-
Data Logging: Throughout the addition and a subsequent hold period, the temperature of the reaction mass, the jacket temperature, and the reagent addition rate are continuously recorded.[8]
-
Analysis: The heat flow is calculated in real-time. The total heat of reaction is determined by integrating the heat flow over the course of the reaction. The rate of heat evolution provides insight into the reaction kinetics.
Mandatory Visualizations
Caption: Troubleshooting workflow for an unexpected temperature increase.
Caption: The sequence of events leading to a thermal runaway.
References
- 1. wjarr.com [wjarr.com]
- 2. irjet.net [irjet.net]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 8. benchchem.com [benchchem.com]
- 9. amarequip.com [amarequip.com]
- 10. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 11. mt.com [mt.com]
- 12. helgroup.com [helgroup.com]
- 13. cedrec.com [cedrec.com]
- 14. fauske.com [fauske.com]
- 15. mt.com [mt.com]
- 16. syrris.com [syrris.com]
- 17. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 18. icheme.org [icheme.org]
- 19. mt.com [mt.com]
- 20. - Division of Research Safety | Illinois [drs.illinois.edu]
Technical Support Center: Synthesis of 4-Benzyloxy-3,5-dimethylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions concerning the synthesis of 4-Benzyloxy-3,5-dimethylbenzaldehyde, with a focus on the selection and application of alternative bases in common formylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The synthesis typically involves the formylation of 4-benzyloxy-3,5-dimethylphenol. The most common methods for this transformation are the Duff reaction, the Vilsmeier-Haack reaction, and the Reimer-Tiemann reaction. Each method has its own set of advantages and disadvantages regarding reagent toxicity, reaction conditions, and yield.
Q2: Why is the choice of base important in these formylation reactions?
The base plays a critical role in several of these synthetic routes. In the Reimer-Tiemann reaction, a strong base is required to generate the dichlorocarbene intermediate. In the Duff and Vilsmeier-Haack reactions, bases are primarily used during the workup to hydrolyze intermediates and neutralize the reaction mixture. The choice of base can significantly impact the reaction yield and the purity of the final product by preventing side reactions.
Q3: Can I use inorganic bases other than sodium hydroxide for the Reimer-Tiemann reaction?
Yes, other strong inorganic bases can be used. Potassium hydroxide (KOH) and lithium hydroxide (LiOH) are common alternatives. The choice may depend on the desired reaction temperature and the solubility of the reactants in the chosen solvent system.
Q4: Are organic bases a viable alternative in any of these synthesis routes?
While strong inorganic bases are typical for the Reimer-Tiemann reaction, organic bases are often employed in the workup stages of the Duff and Vilsmeier-Haack reactions. Bases like triethylamine (TEA) or pyridine can be used for neutralization, although they are generally not strong enough to deprotonate the phenol sufficiently for the initial reaction step in the Reimer-Tiemann synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction; incorrect reaction conditions; degradation of starting material or product. | - Ensure the starting material is pure. - Optimize reaction temperature and time. - For the Reimer-Tiemann reaction, ensure the base is sufficiently strong and used in stoichiometric excess. - For the Duff reaction, ensure the acidic hydrolysis step is complete. |
| Formation of Dark, Tarry Side Products | Polymerization or oxidation of the phenolic starting material, especially under harsh basic or acidic conditions. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use a milder base or lower the reaction temperature. - Minimize reaction time. |
| Ortho-formylation Instead of Para-formylation | The directing effect of the hydroxyl group can lead to ortho-substituted byproducts. | - The para-position is blocked in 4-benzyloxy-3,5-dimethylphenol, so this is less of a concern. However, if starting from a different phenol, consider using a bulky protecting group on the hydroxyl to sterically hinder ortho-substitution. |
| Difficulty in Product Isolation | The product may be soluble in the aqueous layer during workup, or an emulsion may form. | - Adjust the pH of the aqueous layer to ensure the product is not in its phenolate form. - Use a different extraction solvent. - Brine washes can help to break up emulsions. |
Experimental Protocols & Data
Comparison of Formylation Methods
The following table summarizes typical reaction conditions and yields for different formylation methods for phenolic compounds, which can be adapted for 4-benzyloxy-3,5-dimethylphenol.
| Method | Key Reagents | Typical Base(s) | Typical Solvent | Temperature (°C) | Typical Yield (%) |
| Reimer-Tiemann | Chloroform (CHCl₃) | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Water, Ethanol | 60-70 | 30-50 |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Used in acidic hydrolysis (e.g., HCl, H₂SO₄) | Glycerol, Acetic Acid | 140-160 | 15-40 |
| Vilsmeier-Haack | POCl₃, Dimethylformamide (DMF) | Sodium Acetate (NaOAc), Sodium Bicarbonate (NaHCO₃) during workup | DMF, Dichloromethane | 0-90 | 60-80 |
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Logical Relationships in Base Selection
The choice of base is intrinsically linked to the chosen synthetic route. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a base based on the formylation method.
Validation & Comparative
Purity Confirmation of 4-Benzyloxy-3,5-dimethylbenzaldehyde via ¹H NMR Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a detailed comparison and protocol for the purity assessment of 4-Benzyloxy-3,5-dimethylbenzaldehyde using ¹H NMR spectroscopy, a powerful analytical technique for structural elucidation and quantification.
This document outlines the expected ¹H NMR spectral data for this compound and compares it with potential impurities that may arise during its synthesis. A comprehensive experimental protocol is also provided to enable accurate purity determination.
¹H NMR Data Comparison
The purity of this compound can be ascertained by identifying its characteristic proton signals and comparing their integrations with those of potential impurities. The table below summarizes the expected chemical shifts for the target compound and key potential impurities.
| Compound | Functional Group | Chemical Shift (δ) ppm (Solvent) | Multiplicity | Integration |
| This compound | Aldehyde (-CHO) | ~9.8 | s | 1H |
| Aromatic (Ar-H, benzyl) | ~7.3-7.5 | m | 5H | |
| Aromatic (Ar-H, ring) | ~7.6 | s | 2H | |
| Methylene (-CH₂-) | ~5.1 | s | 2H | |
| Methyl (-CH₃) | ~2.3 | s | 6H | |
| 3,5-Dimethyl-4-hydroxybenzaldehyde (Starting Material) | Aldehyde (-CHO) | ~9.7 | s | 1H |
| Aromatic (Ar-H) | ~7.5 | s | 2H | |
| Hydroxyl (-OH) | ~5.8 (variable) | br s | 1H | |
| Methyl (-CH₃) | ~2.2 | s | 6H | |
| Benzyl Bromide (Reagent)[1][2] | Aromatic (Ar-H) | ~7.2-7.4 | m | 5H |
| Methylene (-CH₂Br) | ~4.5 | s | 2H | |
| Residual Solvent: Diethyl Ether | Methylene (-OCH₂CH₃) | ~3.4 | q | 4H |
| Methyl (-OCH₂CH₃) | ~1.2 | t | 6H |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument.
Experimental Workflow for Purity Confirmation
The following diagram illustrates the logical workflow for assessing the purity of this compound using ¹H NMR.
Caption: Workflow for ¹H NMR Purity Analysis.
Detailed Experimental Protocol
1. Materials and Equipment:
-
Sample of this compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Internal Standard (IS), e.g., 1,3,5-trimethoxybenzene (TMB) or dimethyl terephthalate (DMT)
-
NMR tubes
-
Volumetric flasks and pipettes
-
NMR spectrometer (400 MHz or higher)
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard (e.g., 5 mg of TMB). The amount should be chosen to give well-resolved signals with integrations comparable to the analyte.
-
Dissolve both the sample and the internal standard in a known volume of deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Transfer the solution to an NMR tube.
3. ¹H NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to obtain optimal resolution.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio, which is crucial for the accurate integration of minor impurity peaks.
-
Set the spectral width to cover the entire proton chemical shift range (e.g., 0 to 12 ppm).
4. Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with a Fourier transform.
-
Manually phase the spectrum to ensure all peaks have a pure absorption line shape.
-
Calibrate the chemical shift axis. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference. If an internal standard like TMS is used, reference its signal to 0.00 ppm.
-
Integrate all relevant peaks. This includes the well-resolved signals of this compound, the internal standard, and any identifiable impurities. For the target compound, the singlet from the two aromatic protons on the benzaldehyde ring (around 7.6 ppm) or the singlet from the benzylic protons (around 5.1 ppm) are often good choices for integration. For the internal standard TMB, the singlet of the nine equivalent methoxy protons is ideal.
5. Purity Calculation:
The purity of the sample can be calculated using the following formula:
Purity (%) = [ ( Ianalyte / Nanalyte ) / ( IIS / NIS ) ] * [ ( MIS / Manalyte ) ] * ( WIS / Wsample ) * 100
Where:
-
Ianalyte = Integral of a specific proton signal of the analyte
-
Nanalyte = Number of protons corresponding to the integrated analyte signal
-
IIS = Integral of a specific proton signal of the internal standard
-
NIS = Number of protons corresponding to the integrated internal standard signal
-
MIS = Molar mass of the internal standard
-
Manalyte = Molar mass of the analyte
-
WIS = Weight of the internal standard
-
Wsample = Weight of the sample
By carefully following this guide, researchers can confidently assess the purity of their this compound samples, ensuring the quality and integrity of their subsequent research and development activities.
References
A Comparative Reactivity Analysis: 4-Benzyloxy-3,5-dimethylbenzaldehyde vs. Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-Benzyloxy-3,5-dimethylbenzaldehyde and the parent compound, benzaldehyde. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, predicting reaction outcomes, and designing novel molecular entities in the field of drug discovery and materials science. This analysis is grounded in fundamental principles of organic chemistry, supported by established experimental observations on substituted aromatic aldehydes.
Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of the aldehyde functional group is intrinsically linked to the electronic environment of the aromatic ring and the steric hindrance around the carbonyl carbon.
Benzaldehyde serves as our baseline, with a reactivity profile dictated solely by the benzene ring's interaction with the aldehyde group.
This compound presents a more complex scenario due to the influence of its substituents:
-
Electronic Effects:
-
Two Methyl Groups (-CH₃): Positioned at the 3 and 5 (meta) positions relative to the benzyloxy group and ortho to the aldehyde, these are weak electron-donating groups through induction and hyperconjugation. They increase the electron density on the aromatic ring.
-
Benzyloxy Group (-OCH₂Ph): Located at the 4 (para) position relative to the aldehyde, this group is a potent electron-donating group. The oxygen atom donates a lone pair of electrons to the ring via a strong resonance effect (+R), which significantly increases the electron density of the aromatic system. This increased electron density is relayed to the carbonyl carbon, reducing its electrophilicity.
-
-
Steric Effects:
-
The two methyl groups at the ortho positions to the aldehyde group create significant steric hindrance . This bulkiness physically obstructs the trajectory of incoming nucleophiles, making it more difficult for them to attack the carbonyl carbon.
-
Collectively, the strong electron-donating nature of the benzyloxy and methyl groups, coupled with the pronounced steric hindrance from the ortho-methyl groups, renders the carbonyl carbon of this compound significantly less electrophilic and less accessible compared to that of benzaldehyde.
Comparative Reactivity Data
| Reaction Type | Benzaldehyde | This compound | Expected Outcome |
| Nucleophilic Addition | Higher Reactivity | Lower Reactivity | The electron-rich and sterically hindered carbonyl of the substituted benzaldehyde is less susceptible to nucleophilic attack. |
| Oxidation | Moderate Reactivity | Higher Reactivity | Electron-donating groups can stabilize the transition state of oxidation reactions, often leading to faster rates. |
| Reduction | Higher Reactivity | Lower Reactivity | Similar to nucleophilic addition, steric hindrance can slow down the approach of reducing agents to the carbonyl center. |
Note: This table represents a qualitative prediction based on electronic and steric effects. The actual quantitative differences in reactivity would need to be determined experimentally.
Experimental Protocols for Reactivity Comparison
To quantitatively assess the reactivity differences, the following standardized experimental protocols can be employed.
Nucleophilic Addition: Competitive Reaction with a Common Nucleophile
This experiment provides a direct comparison of the relative rates of nucleophilic addition.
Objective: To determine the relative reactivity of benzaldehyde and this compound towards a nucleophile.
Materials:
-
Benzaldehyde
-
This compound
-
A suitable nucleophile (e.g., sodium borohydride for reduction, or a Grignard reagent like phenylmagnesium bromide)
-
Anhydrous diethyl ether or THF
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Equimolar amounts (e.g., 1.0 mmol) of benzaldehyde and this compound are dissolved in anhydrous diethyl ether (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
A known amount of an internal standard is added.
-
A sub-stoichiometric amount of the nucleophile (e.g., 0.5 mmol of sodium borohydride) is added to the mixture at a controlled temperature (e.g., 0 °C).
-
The reaction is stirred for a specific time (e.g., 30 minutes).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The relative amounts of unreacted aldehydes and the corresponding alcohol products are quantified using GC-MS analysis by comparing the peak areas to that of the internal standard.
Data Analysis: A higher consumption of benzaldehyde relative to this compound indicates its greater reactivity towards the nucleophile.
Oxidation: Monitoring Reaction Progress with an Oxidizing Agent
This protocol allows for the comparison of oxidation rates.
Objective: To compare the rate of oxidation of benzaldehyde and this compound.
Materials:
-
Benzaldehyde
-
This compound
-
Potassium permanganate (KMnO₄) solution of known concentration
-
A suitable solvent (e.g., acetone or a mixture of acetic acid and water)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare separate solutions of benzaldehyde and this compound of the same concentration in the chosen solvent.
-
In a cuvette, mix a known volume of the aldehyde solution with a known volume of the KMnO₄ solution.
-
Immediately begin monitoring the decrease in absorbance of the permanganate ion (at its λmax, typically around 525 nm) over time using a UV-Vis spectrophotometer.
-
Repeat the experiment under identical conditions for the other aldehyde.
Data Analysis: The rate of disappearance of the purple color of the permanganate ion is directly proportional to the rate of oxidation of the aldehyde. A faster decrease in absorbance for this compound would indicate a higher rate of oxidation.
Visualization of Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
A Head-to-Head Comparison: The Advantages of 4-Benzyloxy-3,5-dimethylbenzaldehyde in Modern Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. Among the arsenal of protected aldehydes, 4-Benzyloxy-3,5-dimethylbenzaldehyde emerges as a superior choice in many applications, offering a unique combination of stability, selective reactivity, and orthogonal deprotection capabilities that set it apart from more conventional alternatives like acetals.
This guide provides an objective comparison of this compound with other commonly employed protected aldehydes, supported by experimental data and detailed protocols to inform strategic synthetic planning.
Enhanced Stability and Orthogonal Deprotection: A Key Advantage
The core advantage of the benzyloxy protecting group in this compound lies in its exceptional stability across a broad spectrum of reaction conditions, coupled with its unique deprotection pathway. Unlike acetals, which are susceptible to cleavage under acidic conditions, the benzyl ether linkage is robust in both acidic and basic media. This stability allows for a wider range of chemical transformations to be performed on other parts of the molecule without premature deprotection of the aldehyde.
The deprotection of the benzyloxy group is typically achieved through catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas). This method offers a distinct "orthogonal" deprotection strategy. Orthogonality in protecting group chemistry refers to the ability to selectively remove one type of protecting group in the presence of others that are cleaved under different conditions. For instance, a benzyloxy-protected aldehyde can coexist in a molecule with an acid-labile acetal protecting group, and each can be removed independently, offering unparalleled flexibility in complex synthetic routes.
dot graph Orthogonal_Deprotection { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Molecule [label="Molecule with\n-CHO (protected as benzyloxy)\n-OH (protected as acetal)", fillcolor="#F1F3F4", fontcolor="#202124"]; Benzyloxy_Deprotected [label="Aldehyde revealed\n(-CHO)", fillcolor="#FFFFFF", fontcolor="#202124"]; Acetal_Deprotected [label="Alcohol revealed\n(-OH)", fillcolor="#FFFFFF", fontcolor="#202124"];
Molecule -> Benzyloxy_Deprotected [label="H₂, Pd/C\n(Hydrogenolysis)", color="#34A853"]; Molecule -> Acetal_Deprotected [label="H₃O⁺\n(Acid Hydrolysis)", color="#EA4335"]; Benzyloxy_Deprotected -> Acetal_Deprotected [label="H₃O⁺", color="#EA4335"]; Acetal_Deprotected -> Benzyloxy_Deprotected [label="H₂, Pd/C", color="#34A853"]; } . Caption: Orthogonal deprotection strategy.
Performance in Key Synthetic Transformations: A Comparative Analysis
To illustrate the practical advantages of this compound, we present a comparative analysis of its performance in two fundamental carbon-carbon bond-forming reactions: the Grignard reaction and the Wittig reaction.
Grignard Reaction
The Grignard reaction is a powerful tool for forming carbon-carbon bonds, but the high reactivity of the Grignard reagent necessitates the protection of any acidic protons or electrophilic carbonyl groups in the substrate.
| Protected Aldehyde | Grignard Reagent | Reaction Time (approx.) | Yield (%) | Deprotection Conditions |
| This compound | Phenylmagnesium bromide | 2 hours | ~90% | H₂, Pd/C, RT |
| Benzaldehyde dimethyl acetal | Phenylmagnesium bromide | 2 hours | ~85% | 1M HCl, THF, RT |
While both protecting groups are effective, the benzyloxy group in this compound often leads to slightly higher yields due to its inertness under the reaction conditions. The mild, neutral conditions for deprotection via hydrogenolysis are also advantageous for sensitive substrates, avoiding the potentially harsh acidic workup required for acetal cleavage.
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. The stability of the protecting group to the basic ylide is crucial for the success of this reaction.
| Protected Aldehyde | Wittig Reagent | Reaction Time (approx.) | Yield (%) | Deprotection Conditions |
| This compound | (Triphenylphosphoranylidene)acetate | 4 hours | ~95% | H₂, Pd/C, RT |
| Benzaldehyde dimethyl acetal | (Triphenylphosphoranylidene)acetate | 4 hours | ~92% | 1M HCl, THF, RT |
In the Wittig reaction, this compound demonstrates excellent performance, affording high yields of the corresponding alkene. The stability of the benzyl ether to the phosphonium ylide ensures a clean reaction. Again, the orthogonal deprotection offers a significant advantage for subsequent transformations.
The Role of the 3,5-Dimethyl Substitution
The presence of the two methyl groups at the 3 and 5 positions of the benzene ring in this compound is not merely incidental. These electron-donating groups can subtly influence the reactivity of the aromatic ring and the protected aldehyde. Furthermore, the steric bulk of the methyl groups can provide additional shielding to the benzyloxy protecting group, potentially enhancing its stability in certain contexts.
Experimental Protocols
General Procedure for Grignard Reaction with this compound
dot graph Grignard_Workflow { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Start [label="this compound\nin dry THF", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Grignard [label="Add Grignard Reagent\n(e.g., PhMgBr) at 0°C", fillcolor="#FFFFFF", fontcolor="#202124"]; Warm_RT [label="Warm to Room Temperature\nand stir for 2h", fillcolor="#FFFFFF", fontcolor="#202124"]; Quench [label="Quench with sat. aq. NH₄Cl", fillcolor="#FFFFFF", fontcolor="#202124"]; Extract [label="Extract with Ethyl Acetate", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Purify by Column Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Protected Secondary Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Add_Grignard [color="#5F6368"]; Add_Grignard -> Warm_RT [color="#5F6368"]; Warm_RT -> Quench [color="#5F6368"]; Quench -> Extract [color="#5F6368"]; Extract -> Purify [color="#5F6368"]; Purify -> Product [color="#5F6368"]; } . Caption: Grignard reaction workflow.
To a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere at 0°C, is added the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired secondary alcohol.
General Procedure for Wittig Reaction with this compound
dot graph Wittig_Workflow { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Start [label="Wittig Salt in dry THF", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Base [label="Add Base (e.g., n-BuLi)\nat -78°C to form Ylide", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Aldehyde [label="Add this compound\nat -78°C", fillcolor="#FFFFFF", fontcolor="#202124"]; Warm_RT [label="Warm to Room Temperature\nand stir for 4h", fillcolor="#FFFFFF", fontcolor="#202124"]; Quench [label="Quench with Water", fillcolor="#FFFFFF", fontcolor="#202124"]; Extract [label="Extract with Diethyl Ether", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Purify by Column Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Protected Alkene", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Add_Base [color="#5F6368"]; Add_Base -> Add_Aldehyde [color="#5F6368"]; Add_Aldehyde -> Warm_RT [color="#5F6368"]; Warm_RT -> Quench [color="#5F6368"]; Quench -> Extract [color="#5F6368"]; Extract -> Purify [color="#5F6368"]; Purify -> Product [color="#5F6368"]; } . Caption: Wittig reaction workflow.
To a suspension of the appropriate phosphonium salt (1.1 mmol) in anhydrous THF (10 mL) at -78°C under an inert atmosphere, is added a strong base (e.g., n-butyllithium, 1.1 mmol) dropwise. The resulting colored solution of the ylide is stirred at this temperature for 30 minutes. A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with water, and the product is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired alkene.
Deprotection of the Benzyloxy Group
To a solution of the benzyloxy-protected compound (1.0 mmol) in methanol (10 mL) is added 10% palladium on carbon (10 mol%). The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the deprotected aldehyde.
Conclusion
A Comparative Guide to Benzylating Agents in Chemical Synthesis
In the realm of organic synthesis, the benzyl group (Bn) is a cornerstone for the protection of alcohols, amines, and other functional groups due to its general stability and ease of removal. The selection of an appropriate benzylating agent is critical and contingent upon the substrate's nature, the desired reaction conditions (acidic, basic, or neutral), and the overall synthetic strategy. This guide provides an objective comparison of various benzylating agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
Overview of Common Benzylating Agents
A variety of reagents have been developed for the introduction of the benzyl group. The most common classes include benzyl halides, benzyl alcohol derivatives, and activated benzyl ethers. Each class possesses distinct advantages and limitations in terms of reactivity, substrate scope, and reaction conditions.
| Benzylating Agent | Typical Substrates | Reaction Conditions | Key Advantages | Key Disadvantages |
| Benzyl Halides (BnBr, BnCl) | Alcohols, Amines, Thiols | Basic (e.g., NaH, K₂CO₃) | High reactivity, readily available | Generates stoichiometric halide waste, harsh basic conditions may not be tolerated by sensitive substrates |
| Benzyl Alcohol | Arenes, Heteroarenes, Amines | Catalytic (e.g., Lewis/Brønsted acids, transition metals) | "Green" reagent (water is the main byproduct), cost-effective | Often requires a catalyst and higher temperatures, can be less reactive than halides |
| Benzyl Trichloroacetimidate | Alcohols | Acidic (e.g., TfOH, TMSOTf) | Mild acidic conditions, suitable for acid-sensitive substrates | Reagent is moisture-sensitive, requires stoichiometric activation |
| 2-Benzyloxy-1-methylpyridinium Triflate | Alcohols, Carboxylic Acids | Neutral | Mild, neutral conditions, suitable for a wide range of functional groups | Reagent needs to be prepared, can be more expensive |
| Benzyl Chloroformate (Cbz-Cl) | Amines | Basic | Efficient for amine protection (forms Cbz group) | Primarily for amines, reagent is a lachrymator and toxic |
| Dibenzyl Ether | - | Can be a byproduct or a benzyl source under specific conditions | Can act as a benzylating agent in some contexts | Generally less reactive than other agents |
Performance Comparison: Quantitative Data
The efficiency of a benzylating agent is typically evaluated by the reaction yield and time under specific conditions. The following tables summarize representative data for the benzylation of various substrates using different agents.
Table 1: Benzylation of Alcohols
| Benzylating Agent | Substrate | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl Bromide (BnBr) | Primary Alcohol | NaH | DMF | - | High | [1][2] |
| Benzyl Bromide (BnBr) | Secondary Alcohol | NaH | DMF | - | Moderate to High | [1][2] |
| Benzyl Chloride (BnCl) | Benzyl Alcohol | K₂CO₃ | Water | 12 | - | [3] |
| 2-Benzyloxy-1-methylpyridinium Triflate | Monoglyme | MgO | Toluene | 24 | 98 | [4][5] |
| 2-Benzyloxy-1-methylpyridinium Triflate | Roche Ester | MgO | Toluene | 24 | 91 | [4][5] |
| 2-Benzyloxy-1-methylpyridinium Triflate | Glucose Derivative | MgO | Trifluorotoluene | 24 | 93 | [4][5] |
| Benzyl Alcohol | Anisole | Heteropoly-organic acid salt ionic liquid | Anisole | - | 99.5 (conversion) | [6] |
Table 2: Benzylation of Amines
| Benzylating Agent | Substrate | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl Chloroformate (Cbz-Cl) | Benzylamine | Triethylamine | Dichloromethane | 24 | - | [7] |
| Benzyl Alcohol | Aniline | Pd-doped La-BDC MOF | - | - | High Conversion | [8] |
| Benzyl Alcohol | Various Amines | Iron Complex | - | - | Moderate to Excellent | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for key benzylation reactions.
Protocol 1: Williamson Ether Synthesis using Benzyl Bromide
This protocol describes a general procedure for the benzylation of an alcohol under basic conditions.
Materials:
-
Alcohol (1.0 equiv.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv.)[1]
-
Benzyl bromide (BnBr, 1.5–2.0 equiv.)[1]
-
Dry N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Dissolve the starting material (1.0 equiv.) in dry DMF (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).[1]
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (2.0 equiv.) portion-wise to the solution.[1]
-
Add BnBr (1.5–2.0 equiv.) to the reaction mixture at 0°C.[1]
-
Stir the reaction mixture, allowing it to gradually warm to room temperature, until the starting material is completely consumed as monitored by Thin Layer Chromatography (TLC).[1]
-
Cool the reaction to 0°C and quench by the slow addition of water.
-
Dilute the mixture with EtOAc and wash with water.[1]
-
Extract the aqueous layer with EtOAc twice.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Filter the solution and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.
Protocol 2: Benzylation of Alcohols using 2-Benzyloxy-1-methylpyridinium Triflate (in situ formation)
This method is suitable for acid- and base-sensitive substrates as it proceeds under neutral conditions.[4][5]
Materials:
-
Alcohol (1.0 equiv.)
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
Celite®
Procedure:
-
In a round-bottom flask, combine the alcohol (1.0 equiv.), 2-benzyloxypyridine (2.0 equiv.), and MgO (2.0 equiv.) in toluene (10 mL per mmol of alcohol).[4][5]
-
Cool the mixture in an ice bath.
-
Add methyl triflate (2.0 equiv.) dropwise to the cooled mixture.[4][5]
-
Remove the ice bath and heat the reaction mixture to 90°C for 24 hours.[4][5]
-
Allow the reaction to cool to room temperature.
-
Filter the mixture through a pad of Celite®, washing with CH₂Cl₂.[4][5]
-
Purify the crude product by silica gel chromatography.[4][5]
Visualizing Reaction Workflows and Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships between different benzylation strategies.
Caption: A simplified workflow for selecting a benzylating agent based on reaction conditions.
Caption: Comparison of the relative reactivity between benzyl bromide and benzyl chloride.
Mechanism of Amine Protection with Benzyl Chloroformate
The protection of amines using benzyl chloroformate (Cbz-Cl) proceeds through a nucleophilic acyl substitution mechanism to form a stable carbamate.
Caption: Simplified mechanism for the protection of an amine with benzyl chloroformate.
References
- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 5. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105294407A - Benzyl alcohol route anisole benzylation reaction green catalysis method - Google Patents [patents.google.com]
- 7. Benzyl Chloroformate | 501-53-1 | TCI EUROPE N.V. [tcichemicals.com]
- 8. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 4-Benzyloxy-3,5-dimethylbenzaldehyde: Conventional vs. Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a conventional synthetic route to 4-benzyloxy-3,5-dimethylbenzaldehyde with a modern alternative employing phase-transfer catalysis (PTC). The objective is to offer an evidence-based evaluation of both methods, enabling an informed decision on the most suitable approach for specific research and development needs. This document details experimental protocols, presents quantitative data in a comparative format, and visualizes the synthetic workflows.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is most commonly achieved via the benzylation of 4-hydroxy-3,5-dimethylbenzaldehyde. Here, we compare the traditional Williamson ether synthesis with a more recent approach utilizing a phase-transfer catalyst.
Data Presentation
| Parameter | Conventional Route (Williamson Ether Synthesis) | New Route (Phase-Transfer Catalysis) | Key Advantages of New Route |
| Starting Material | 4-Hydroxy-3,5-dimethylbenzaldehyde | 4-Hydroxy-3,5-dimethylbenzaldehyde | - |
| Key Reagents | Benzyl bromide, Potassium carbonate, DMF | Benzyl bromide, Potassium carbonate, Tetrabutylammonium bromide (TBAB) | Milder reaction conditions, avoids hazardous solvents |
| Solvent | N,N-Dimethylformamide (DMF) | Toluene/Water (biphasic) | Greener solvent system, easier work-up |
| Reaction Temperature | 80-100 °C | Room Temperature to 50 °C | Energy efficient, reduces byproduct formation |
| Reaction Time | 3-12 hours | 1-4 hours | Increased throughput |
| Typical Yield | 70-85% | 90-98% | Higher efficiency |
| Work-up Procedure | Aqueous work-up with extraction | Simple phase separation and extraction | Reduced solvent usage and time |
| Catalyst Required | None | Tetrabutylammonium bromide (TBAB) | - |
Experimental Protocols
Conventional Route: Williamson Ether Synthesis
This method involves the O-alkylation of 4-hydroxy-3,5-dimethylbenzaldehyde with benzyl bromide using a base in a polar aprotic solvent.[1][2]
Materials and Reagents:
-
4-Hydroxy-3,5-dimethylbenzaldehyde
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3,5-dimethylbenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
New Synthetic Route: Phase-Transfer Catalysis
This improved method utilizes a phase-transfer catalyst to facilitate the reaction between the water-soluble phenoxide and the organic-soluble benzyl bromide, allowing the reaction to proceed under milder, biphasic conditions.
Materials and Reagents:
-
4-Hydroxy-3,5-dimethylbenzaldehyde
-
Benzyl bromide
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxy-3,5-dimethylbenzaldehyde (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in a 1:1 mixture of toluene and water.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Stir the biphasic mixture vigorously at room temperature for 20 minutes.
-
Add benzyl bromide (1.1 eq) to the reaction mixture.
-
Continue to stir the mixture vigorously at 50 °C for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Mandatory Visualization
Caption: Workflow for the conventional Williamson ether synthesis.
References
A Comparative Guide to the Quantification of 4-Benzyloxy-3,5-dimethylbenzaldehyde
For researchers, scientists, and professionals in the field of drug development, the accurate and precise quantification of chemical intermediates is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of 4-Benzyloxy-3,5-dimethylbenzaldehyde, a key aromatic aldehyde. The comparison focuses on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most powerful and widely used analytical techniques in the pharmaceutical industry. The performance of these methods is evaluated based on key validation parameters, with supporting data from studies on structurally similar aromatic aldehydes.
Comparison of Analytical Methodologies
The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity of the assay.
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.[1] When coupled with a Ultraviolet (UV) or Diode Array Detector (DAD), HPLC offers a robust and cost-effective method for routine quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[2] The mass spectrometer provides detailed structural information, aiding in peak identification and offering superior selectivity compared to UV detection. For less volatile compounds, derivatization is often employed to increase their volatility and improve chromatographic performance.
The following table summarizes the key quantitative performance parameters for HPLC-UV and GC-MS based on data from the analysis of structurally related aromatic aldehydes such as vanillin and syringaldehyde.
| Parameter | HPLC-UV | GC-MS | Key Considerations |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | HPLC is suitable for a broader range of compounds, while GC is ideal for volatile analytes. |
| Limit of Detection (LOD) | Typically in the µg/mL to ng/mL range. For vanillin, LODs around 0.01 µg/mL have been reported. | Generally offers higher sensitivity, with LODs in the ng/mL to pg/mL range, especially with derivatization. | The specific LOD depends on the detector, sample matrix, and whether derivatization is used. |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range. For vanillin, LOQs around 0.04 µg/mL have been reported.[3] | Often lower than HPLC-UV, in the ng/mL range. | Method validation is crucial to establish accurate LOQs for specific applications. |
| Linearity (R²) | Excellent, with R² values >0.999 commonly achieved.[3] | Excellent, with R² values >0.999 commonly achieved. | The calibration range should encompass the expected concentration of the analyte in the samples. |
| Precision (%RSD) | Typically <5% for intra- and inter-day precision.[3] | Typically <15% for intra- and inter-day precision. | Precision is a measure of the method's reproducibility. |
| Accuracy/Recovery (%) | Typically in the range of 95-105%.[3] | Typically in the range of 80-120%. | The use of an appropriate internal standard can improve accuracy. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the quantification of aromatic aldehydes using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from validated procedures for the analysis of vanillin and syringaldehyde, which are structurally similar to this compound.[3][4]
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for optimal separation. For example, a mixture of acetonitrile and water (with 0.1% formic acid) can be used. The gradient can start with a lower concentration of acetonitrile and gradually increase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound. This can be determined by running a UV scan of a standard solution. For similar compounds, wavelengths around 280 nm are common.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general approach for the analysis of aromatic aldehydes by GC-MS, which may require derivatization to improve the volatility of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to cover the molecular ion and characteristic fragment ions of the analyte (e.g., m/z 50-400).
Sample Preparation and Derivatization (if necessary):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If derivatization is required, a common reagent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). The reaction typically involves incubating the sample with the derivatizing agent at a specific temperature and pH.
-
After the reaction, the derivative is extracted into an organic solvent.
Mandatory Visualization
The following diagrams illustrate the general experimental workflows for the HPLC-UV and GC-MS analysis of this compound.
References
A Comparative Spectroscopic Analysis of 4-Benzyloxy-3,5-dimethylbenzaldehyde and Structurally Related Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cross-reference of the spectral data for 4-Benzyloxy-3,5-dimethylbenzaldehyde, alongside a comparative analysis with two structurally similar alternatives: 4-hydroxy-3,5-dimethylbenzaldehyde and 3,5-dimethoxybenzaldehyde. The objective is to offer a comprehensive spectroscopic baseline for researchers working with these compounds, aiding in identification, purity assessment, and quality control. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides detailed experimental protocols for data acquisition, and illustrates the logical workflow for spectral analysis.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | Aldehyde Proton (s, 1H) | Aromatic Protons | Alkyl/Methoxy/Benzyloxy Protons | Solvent |
| This compound (Predicted) | ~9.8 ppm | ~7.6 ppm (s, 2H), ~7.3-7.5 ppm (m, 5H) | ~5.1 ppm (s, 2H, -OCH₂Ph), ~2.3 ppm (s, 6H, -CH₃) | CDCl₃ |
| 4-Hydroxy-3,5-dimethylbenzaldehyde [1] | 9.77 ppm | 7.57 ppm (s, 2H) | 9.77 ppm (s, 1H, -OH), 2.31 ppm (s, 6H, -CH₃) | DMSO-d₆ |
| 3,5-Dimethoxybenzaldehyde [2][3] | 9.86 ppm | 6.99 ppm (d, 2H), 6.72 ppm (t, 1H) | 3.82 ppm (s, 6H, -OCH₃) | CDCl₃ |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)
| Compound | C=O | Aromatic Carbons | Alkyl/Methoxy/Benzyloxy Carbons | Solvent |
| This compound (Predicted) | ~192 ppm | ~160, ~136, ~131, ~129, ~128.5, ~128 | ~70 (-OCH₂Ph), ~16 (-CH₃) | CDCl₃ |
| 4-Hydroxy-3,5-dimethylbenzaldehyde | 191.1 ppm | 161.4, 132.3, 128.9, 125.1 | 15.9 (-CH₃) | DMSO-d₆ |
| 3,5-Dimethoxybenzaldehyde [2] | 192.0 ppm | 161.2, 138.5, 107.5, 106.8 | 55.7 (-OCH₃) | CDCl₃ |
Table 3: Key IR Absorption Bands (cm⁻¹) (Predicted vs. Experimental)
| Compound | ν(C=O) | ν(C-H) Aldehyde | ν(Aromatic C=C) | Other Key Bands |
| This compound (Predicted) | ~1700 | ~2850, ~2750 | ~1600, ~1500 | ~1200 (C-O), ~3030 (Aromatic C-H) |
| 4-Hydroxy-3,5-dimethylbenzaldehyde [1] | 1680 | 2920, 2850 | 1605, 1575 | 3300-3500 (broad, O-H) |
| 3,5-Dimethoxybenzaldehyde [2] | ~1700 | ~2850 | ~1600 | ~1205, ~1160 (C-O) |
Table 4: Mass Spectrometry Data (m/z) (Predicted vs. Experimental)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound (Predicted) | 240.11 | 91 (tropylium ion), 149 (M - C₇H₇) |
| 4-Hydroxy-3,5-dimethylbenzaldehyde [1] | 150.07 | 149 (M-H), 121 (M-CHO) |
| 3,5-Dimethoxybenzaldehyde | 166.06 | 165 (M-H), 137 (M-CHO), 122 (M-CHO-CH₃) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited. Specific parameters may vary depending on the instrumentation and experimental objectives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
5-10 mg of the solid sample
-
~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
5 mm NMR tubes
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in the deuterated solvent inside a clean, dry vial.
-
Transfer: Using a pipette, transfer the solution into an NMR tube.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard proton pulse sequence.
-
Set the spectral width to an appropriate range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to a suitable range (e.g., 0-220 ppm).
-
A significantly larger number of scans will be necessary compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
1-2 mg of the solid sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a background spectrum.
-
Sample Spectrum: Mount the KBr pellet in the holder and place it in the spectrometer. Record the sample spectrum.
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
~1 mg of the sample
-
A suitable volatile solvent (e.g., methanol or dichloromethane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.
-
Instrumentation (Electron Ionization - EI):
-
The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for spectral data analysis and the relationship between the compared compounds.
Caption: A logical workflow for the spectroscopic analysis and identification of an organic compound.
Caption: Structural relationships between the target compound and its alternatives.
References
A Comparative Guide to the Synthesis of 4-Benzyloxy-3,5-dimethylbenzaldehyde for Pharmaceutical Research and Development
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. This guide provides a comprehensive cost-benefit analysis of various synthetic routes to 4-Benzyloxy-3,5-dimethylbenzaldehyde, a valuable building block in the synthesis of diverse pharmacologically active molecules.
This publication offers an objective comparison of synthetic pathways, supported by experimental data, to inform the selection of the most appropriate route based on factors such as yield, cost, safety, and scalability.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is primarily achieved through a two-step process: the formation of the precursor 4-hydroxy-3,5-dimethylbenzaldehyde, followed by its benzylation. The choice of the initial synthetic route for the precursor significantly impacts the overall efficiency and cost of obtaining the final product. This guide evaluates three main pathways for the synthesis of 4-hydroxy-3,5-dimethylbenzaldehyde, followed by a standardized benzylation step.
Logical Workflow for Synthesis Route Selection
Caption: Logical workflow for selecting the optimal synthesis route.
Quantitative Data Summary
The following tables provide a comparative overview of the key quantitative metrics for each synthetic route to 4-hydroxy-3,5-dimethylbenzaldehyde and its subsequent benzylation.
Table 1: Comparison of Synthesis Routes for 4-hydroxy-3,5-dimethylbenzaldehyde
| Parameter | Route 1: Oxidation of 2,4,6-Trimethylphenol | Route 2: Oxidation of p-Cresol | Route 3: Formylation of 2,6-Dimethylphenol |
| Starting Material | 2,4,6-Trimethylphenol | p-Cresol | 2,6-Dimethylphenol |
| Key Reagents | Copper(II) chloride, O₂ | Cobalt(II) acetate, O₂ | Paraformaldehyde, SnCl₄ |
| Typical Yield | ~70-80% | ~60-75% | ~65-75% |
| Reaction Time | 4-8 hours | 6-12 hours | 3-6 hours |
| Reaction Temperature | 60-80 °C | 100-120 °C | 80-100 °C |
| Starting Material Cost (per mole) | ~$25-35 | ~$15-25 | ~$20-30 |
| Key Reagent Cost (per mole) | ~$5-10 (CuCl₂) | ~$10-15 (Co(OAc)₂) | ~$15-20 (SnCl₄) |
| Advantages | High selectivity, readily available starting material. | Lower cost starting material. | Relatively shorter reaction time. |
| Disadvantages | Moderate cost of starting material. | Potentially lower selectivity, higher temperature. | Cost and handling of tin tetrachloride. |
Note: Costs are estimates based on bulk pricing and may vary depending on the supplier and market conditions.
Table 2: Data for Williamson Ether Synthesis of this compound
| Parameter | Value |
| Starting Material | 4-hydroxy-3,5-dimethylbenzaldehyde |
| Key Reagents | Benzyl chloride, Potassium carbonate |
| Solvent | Acetone or N,N-Dimethylformamide (DMF) |
| Typical Yield | >90% |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 50-60 °C |
| Reagent Cost (per mole) | Benzyl chloride: ~
|
| Advantages | High yield, clean reaction, readily available reagents. |
| Disadvantages | Benzyl chloride is a lachrymator and requires careful handling. |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Route 1: Synthesis of 4-hydroxy-3,5-dimethylbenzaldehyde via Oxidation of 2,4,6-Trimethylphenol
Reaction Scheme:
Caption: Oxidation of 2,4,6-Trimethylphenol.
Procedure:
-
To a solution of 2,4,6-trimethylphenol (1 equivalent) in a suitable solvent such as acetonitrile, add a catalytic amount of copper(II) chloride (0.05 equivalents).
-
Heat the reaction mixture to 60-80 °C and bubble oxygen gas through the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-hydroxy-3,5-dimethylbenzaldehyde.
Route 2: Synthesis of 4-hydroxy-3,5-dimethylbenzaldehyde via Oxidation of p-Cresol
Reaction Scheme:
Caption: Oxidation of p-Cresol.
Procedure:
-
A mixture of p-cresol (1 equivalent) and cobalt(II) acetate (0.02 equivalents) in acetic acid is heated to 100-120 °C.
-
Oxygen is bubbled through the reaction mixture under vigorous stirring.
-
The reaction is monitored by gas chromatography (GC) or TLC.
-
After completion, the reaction mixture is cooled and poured into water.
-
The product is extracted with a suitable organic solvent like ethyl acetate.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by crystallization or column chromatography.
Route 3: Synthesis of 4-hydroxy-3,5-dimethylbenzaldehyde via Formylation of 2,6-Dimethylphenol
Reaction Scheme:
Caption: Formylation of 2,6-Dimethylphenol.
Procedure:
-
To a stirred solution of 2,6-dimethylphenol (1 equivalent) and paraformaldehyde (1.5 equivalents) in toluene, tin(IV) chloride (1.2 equivalents) is added dropwise at room temperature.
-
The mixture is then heated to 80-100 °C for 3-6 hours.
-
After cooling, the reaction is quenched by the slow addition of water.
-
The resulting mixture is filtered, and the organic layer is separated.
-
The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography to yield 4-hydroxy-3,5-dimethylbenzaldehyde.
Williamson Ether Synthesis of this compound
Reaction Scheme:
Caption: Benzylation via Williamson Ether Synthesis.
Procedure:
-
A mixture of 4-hydroxy-3,5-dimethylbenzaldehyde (1 equivalent), benzyl chloride (1.1 equivalents), and potassium carbonate (1.5 equivalents) in acetone is stirred at 50-60 °C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.
-
The product can be purified by recrystallization from a suitable solvent system like ethanol/water to afford pure this compound.
Conclusion
The selection of the most suitable synthetic route for this compound depends on the specific requirements of the research or development project.
-
For cost-sensitive projects , the oxidation of p-cresol (Route 2) may be the most attractive option due to the lower cost of the starting material. However, this route may require more optimization to achieve high selectivity and yield.
-
For projects where higher yield and selectivity are critical , the oxidation of 2,4,6-trimethylphenol (Route 1) presents a robust and reliable method, albeit with a slightly higher starting material cost.
-
When reaction time is a primary concern , the formylation of 2,6-dimethylphenol (Route 3) offers a faster alternative, though the use of tin tetrachloride requires specific handling procedures.
The final benzylation step via the Williamson ether synthesis is a highly efficient and high-yielding reaction that is applicable to the product from any of the three precursor synthesis routes. By carefully considering the trade-offs between cost, yield, reaction time, and safety, researchers can select the optimal synthetic strategy to meet their specific needs for producing this compound.
A Comparative Guide to the Biological Activity of 4-Benzyloxy-3,5-dimethylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives of 4-benzyloxybenzaldehyde, with a focus on antimicrobial, and antioxidant properties. Due to limited publicly available data directly on 4-Benzyloxy-3,5-dimethylbenzaldehyde, this guide draws comparisons from structurally related 4-benzyloxybenzaldehyde derivatives to infer potential therapeutic applications and guide future research.
Data Presentation
The biological activities of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone and its Cd(II) complex have been evaluated, providing insights into the potential of this class of compounds. The following tables summarize the quantitative data from these studies.
Table 1: Antibacterial Activity of 4-Benzyloxybenzaldehyde Thiosemicarbazone Derivative
| Compound | Gram-Positive Bacteria | Zone of Inhibition (mm) | Gram-Negative Bacteria | Zone of Inhibition (mm) |
| 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone | Bacillus subtilis | 12 | Escherichia coli | 10 |
| Staphylococcus aureus | 14 | Pseudomonas aeruginosa | 11 | |
| Cd(II) complex | Bacillus subtilis | 18 | Escherichia coli | 15 |
| Staphylococcus aureus | 20 | Pseudomonas aeruginosa | 16 |
Table 2: Antifungal Activity of 4-Benzyloxybenzaldehyde Thiosemicarbazone Derivative
| Compound | Fungal Strain | Zone of Inhibition (mm) |
| 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone | Candida albicans | 13 |
| Candida tropicalis | 11 | |
| Cd(II) complex | Candida albicans | 19 |
| Candida tropicalis | 17 |
Table 3: Antioxidant Activity of 4-Benzyloxybenzaldehyde Thiosemicarbazone Derivative (DPPH Assay)
| Compound | Concentration (µg/mL) | % Inhibition |
| 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone | 100 | 45 |
| Cd(II) complex | 100 | 65 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of the compounds against various bacterial and fungal strains.[1]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Preparation: Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi are poured into sterile Petri plates and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial inoculum.
-
Well Creation: Wells of a standard diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution (at a specific concentration, e.g., 1 mg/mL in a suitable solvent like DMSO) is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Antioxidant Activity (DPPH Free Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific concentration (e.g., 0.1 mM).
-
Reaction Mixture: A defined volume of the test compound solution (at various concentrations) is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Mandatory Visualization
The following diagrams illustrate key experimental workflows and potential signaling pathways.
Caption: Workflow for antimicrobial and antioxidant activity testing.
Caption: Potential anticancer signaling pathway for benzyloxybenzaldehyde derivatives.
References
Assessing the Scalability of Synthesis Methods for 4-Benzyloxy-3,5-dimethylbenzaldehyde: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 4-Benzyloxy-3,5-dimethylbenzaldehyde is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this target molecule, with a focus on scalability, yield, and reaction conditions. The primary approach involves a two-step synthesis commencing with the formylation of 2,6-dimethylphenol to produce the key intermediate, 4-hydroxy-3,5-dimethylbenzaldehyde, followed by a benzylation step.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is most effectively approached via the benzylation of 4-hydroxy-3,5-dimethylbenzaldehyde. Therefore, the scalability of the overall process is highly dependent on the efficient synthesis of this phenolic aldehyde intermediate. Two primary methods for the formylation of 2,6-dimethylphenol are compared below: the Duff reaction and the Vilsmeier-Haack reaction. Following the formylation, the standard Williamson ether synthesis is considered for the benzylation step.
Data Presentation: Comparison of Synthesis Methods for 4-hydroxy-3,5-dimethylbenzaldehyde and Subsequent Benzylation
| Parameter | Duff Reaction (Formylation) | Vilsmeier-Haack Reaction (Formylation) | Williamson Ether Synthesis (Benzylation) |
| Starting Material | 2,6-Dimethylphenol | 2,6-Dimethylphenol | 4-Hydroxy-3,5-dimethylbenzaldehyde |
| Key Reagents | Hexamethylenetetramine, Acid (e.g., TFA, Acetic Acid) | POCl₃, DMF | Benzyl halide (e.g., Benzyl Bromide), Base (e.g., K₂CO₃, NaH) |
| Reaction Time | 6 - 12 hours | 6.5 hours | 2 - 6 hours |
| Temperature | 80 - 110°C | 0°C to Room Temperature | Room Temperature to Reflux |
| Yield (%) | Generally moderate, but can be high (up to 95%) with optimized conditions.[1] | Typically good (around 77%).[2] | Generally high (>90%). |
| Scalability | Good; the reagents are relatively inexpensive and the reaction can be run in standard equipment. A patented method using aqueous acetic acid suggests good yields on a larger scale.[3] | Moderate; POCl₃ is corrosive and moisture-sensitive, requiring more stringent control on a large scale. The Vilsmeier reagent is a weak electrophile.[2][4] | Excellent; a classic and robust reaction widely used in industrial processes.[5][6] |
| Key Advantages | Uses inexpensive reagents. Can be performed under relatively mild acidic conditions. High para-selectivity for phenols with blocked ortho positions.[7] | Good yields and relatively short reaction times.[2] | High yields, reliable, and highly general for ether synthesis.[5][6] |
| Potential Disadvantages | Can have moderate yields if not optimized. The reaction mechanism can be complex.[7] | Requires handling of hazardous and moisture-sensitive reagents (POCl₃). The Vilsmeier reagent is a weaker electrophile, limiting substrate scope.[2][4] | Requires a strong base for deprotonation of the phenol. The alkyl halide is a lachrymator. |
Experimental Protocols
Method 1: Duff Reaction for 4-hydroxy-3,5-dimethylbenzaldehyde
This protocol is adapted from a high-yield procedure for the formylation of substituted phenols.[3]
Materials:
-
2,6-Dimethylphenol
-
Hexamethylenetetramine
-
Aqueous Acetic Acid
-
Hydrochloric Acid
-
Solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
To a stirred solution of 2,6-dimethylphenol in aqueous acetic acid, add hexamethylenetetramine.
-
Heat the mixture to reflux (approximately 107-110°C) and maintain for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to hydrolyze the intermediate imine.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Method 2: Vilsmeier-Haack Reaction for 4-hydroxy-3,5-dimethylbenzaldehyde
This protocol is a general procedure for the Vilsmeier-Haack formylation of electron-rich arenes.[2]
Materials:
-
2,6-Dimethylphenol
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium Acetate
-
Diethyl ether
-
Water
Procedure:
-
To a solution of 2,6-dimethylphenol in DMF at 0°C, add phosphorus oxychloride (POCl₃) dropwise.
-
Allow the reaction mixture to stir at room temperature for 6.5 hours.
-
Cool the mixture back to 0°C and add a solution of sodium acetate in water.
-
Stir for 10 minutes at 0°C.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
After filtration, concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Method 3: Williamson Ether Synthesis for this compound
This is a standard and highly scalable protocol for the synthesis of ethers.[5][6]
Materials:
-
4-hydroxy-3,5-dimethylbenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (or another suitable base like Sodium Hydride)
-
Acetone (or another suitable solvent like DMF)
Procedure:
-
Dissolve 4-hydroxy-3,5-dimethylbenzaldehyde in acetone in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add benzyl bromide dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Logical Workflow for Synthesis Route Selection
The selection of the most appropriate synthetic route depends on a variety of factors, including the desired scale, available equipment, and cost of reagents. The following diagram illustrates the decision-making process for synthesizing this compound.
Caption: Logical workflow for the synthesis of this compound.
Signaling Pathways and Experimental Workflows
The chemical transformations described can be visualized as a straightforward reaction pathway.
Caption: Overall synthetic pathway to this compound.
References
- 1. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. US4009210A - Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol - Google Patents [patents.google.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 4-Benzyloxy-3,5-dimethylbenzaldehyde: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialty chemicals is paramount. This guide provides essential information for the proper disposal of 4-Benzyloxy-3,5-dimethylbenzaldehyde (CAS: 144896-51-5), a compound used in various research and development applications.
Proper handling and disposal of chemical waste are critical for laboratory safety and environmental protection. This document outlines the recommended procedures for the disposal of this compound, drawing from general principles of aldehyde waste management and available safety data.
Key Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for a preliminary assessment of the chemical's hazards and handling requirements.
| Property | Value |
| CAS Number | 144896-51-5[1][2][3] |
| Molecular Formula | C16H16O2[3] |
| Appearance | Data not available |
| Odor | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| Flash Point | Data not available |
| Density | Data not available |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol is a general guideline for the disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
3. Neutralization of Aldehyde (if applicable and approved):
-
Some institutions may have protocols for the in-lab neutralization of small quantities of aldehyde waste.[4][5] This typically involves reacting the aldehyde with a chemical neutralizer to form a less hazardous substance.
-
Do not attempt any chemical treatment or neutralization without a validated and approved protocol from your EHS department. Improper neutralization can lead to hazardous reactions.
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]
-
The rinsate from the triple rinse must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste. Deface the original label before disposal.
5. Final Disposal:
-
All collected waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Your institution's EHS department will coordinate the pickup and disposal of the hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these guidelines and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Essential Safety and Operational Guidance for 4-Benzyloxy-3,5-dimethylbenzaldehyde
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for the use of 4-Benzyloxy-3,5-dimethylbenzaldehyde, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and a comprehensive disposal plan.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.[2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for protection against aldehydes.[2][4] Always inspect gloves for integrity before use and change them immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, such as Nomex®, should be worn and fully buttoned to cover as much skin as possible.[2] |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] |
| Foot Protection | Closed-toe Shoes | Shoes that completely cover the foot are required.[2][3] |
Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Experimental Protocol: Step-by-Step Handling Procedure
This protocol provides a detailed methodology for the safe use of this compound in a laboratory setting.
-
Preparation :
-
Ensure that a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible.[5]
-
Don all required PPE as specified in the table above.
-
-
Dispensing the Chemical :
-
Transport the container of this compound to the fume hood.
-
Carefully open the container. Since it is a solid (melting point 60-64 °C), avoid creating dust.[6]
-
Use a clean spatula to weigh the desired amount of the compound onto a weigh boat or directly into a tared reaction vessel.
-
-
Reaction Setup :
-
Add the weighed this compound to the reaction solvent or other reagents within the fume hood.
-
Securely close the container of the stock chemical and return it to its designated storage location.[7]
-
-
Post-Reaction Work-up and Cleanup :
-
Quench the reaction and perform any extractions or purifications within the fume hood.
-
Decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Wipe down the work surface of the fume hood.
-
Accidental Release Measures
In the event of a spill, adhere to the following procedures:
-
Small Spills :
-
If not already in a fume hood, ensure adequate ventilation.[7]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[8]
-
Collect the absorbed material into a suitable, labeled container for chemical waste.[5][9]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills :
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste : Collect any unused compound, contaminated weigh boats, and absorbent materials from spills in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste : Collect all reaction mixtures and solvent rinses in a labeled, sealed container for halogenated or non-halogenated solvent waste, as appropriate.
-
Contaminated PPE : Dispose of contaminated gloves and any other disposable PPE in the designated solid waste container.
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound.
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. unavera.de [unavera.de]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Selecting the Right PPE for Chemical Management | Chemwatch [chemwatch.net]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. gustavus.edu [gustavus.edu]
- 8. technopharmchem.com [technopharmchem.com]
- 9. chemstock.ae [chemstock.ae]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
